5-Aminomethyl-2-thiouridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEDKMLIGFMQKR-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Function and Analysis of 5-aminomethyl-2-thiouridine (nm⁵s²U) in tRNA
For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Foreword
The intricate world of post-transcriptional modifications is a frontier of molecular biology, holding keys to understanding fundamental cellular processes and complex diseases. Among the over 170 known modifications, those occurring in transfer RNA (tRNA) are particularly critical for the fidelity and efficiency of protein synthesis. This guide focuses on a crucial modification at the wobble position (U34) of specific tRNAs: 5-aminomethyl-2-thiouridine (nm⁵s²U) and its derivatives. Deficiencies in this modification pathway are directly linked to debilitating human mitochondrial diseases, making it a subject of intense research and a potential target for therapeutic intervention. This document serves as a practical, in-depth technical guide for researchers actively working in or entering this field. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: The Central Role of Wobble Uridine Modifications
Transfer RNA molecules are the linchpins of translation, tasked with accurately interpreting the genetic code on messenger RNA (mRNA) and delivering the corresponding amino acid to the ribosome. The accuracy of this process hinges on the precise interaction between the mRNA codon and the tRNA's anticodon loop. The third position of the mRNA codon, known as the "wobble" position, can often pair with a non-standard base in the first position of the tRNA anticodon (position 34). This flexibility is tightly regulated by chemical modifications to the U34 nucleotide.
The this compound (nm⁵s²U) modification, and its further methylated form, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), are prime examples of such regulatory modifications. These are found in tRNAs specific for glutamate (Glu), glutamine (Gln), and lysine (Lys).[1][2] The presence of the sulfur atom at the 2-position (2-thiolation) and the aminomethyl group at the 5-position work in concert to fine-tune the structure of the anticodon.[3][4] This structural stabilization is critical for:
-
Promoting accurate codon recognition: The modified uridine is conformationally restricted, which enhances its ability to pair with adenosine (A) and guanosine (G) in the third position of the codon, while preventing misreading of codons ending in pyrimidines (uracil or cytosine).[5][6]
-
Preventing frameshifting errors: By ensuring a stable codon-anticodon interaction, these modifications help maintain the correct reading frame during translation.[5]
-
Enhancing translational efficiency: A stabilized interaction between the tRNA and the ribosome-mRNA complex leads to more efficient protein synthesis.[5][7]
The absence or deficiency of these modifications can lead to translational frameshifting, reduced translational efficiency, and a range of cellular stress phenotypes.[5]
Part 2: The Biosynthesis of nm⁵s²U and its Derivatives: A Tale of Two Domains
The biosynthesis of nm⁵s²U and its relatives is a multi-step enzymatic process that differs between prokaryotic domains and is specialized in eukaryotic mitochondria.
Prokaryotic Pathways: Gram-Negative vs. Gram-Positive
In Gram-negative bacteria like Escherichia coli, the pathway to mnm⁵s²U is well-characterized.[2][5] It begins with the action of the MnmE-MnmG enzyme complex, which adds a carboxymethylaminomethyl group to the C5 position of the wobble uridine.[5][8] Subsequently, the bifunctional enzyme MnmC carries out the final two steps: its FAD-dependent oxidase domain first converts the intermediate to nm⁵s²U, and then its S-adenosylmethionine (SAM)-dependent methyltransferase domain methylates the amino group to form the final mnm⁵s²U product.[5][9][10]
In Gram-positive bacteria such as Bacillus subtilis, which lack an MnmC ortholog, a different set of enzymes performs the final steps.[8][9] After the initial modification by the conserved MnmE-MnmG complex, an FAD-dependent oxidoreductase, YurR, converts the cmnm⁵(s²)U intermediate to nm⁵(s²)U.[8] Following this, a distinct methyltransferase, MnmM, completes the synthesis of mnm⁵(s²)U.[8][9][10]
Caption: Prokaryotic biosynthesis of mnm⁵s²U.
The Mitochondrial Pathway and its Link to Human Disease
In mammalian mitochondria, a similar modification is crucial for the translation of mitochondrially-encoded proteins essential for oxidative phosphorylation. Here, the wobble uridine of specific mitochondrial tRNAs (mt-tRNAs) is modified to 5-taurinomethyl-2-thiouridine (τm⁵s²U) .[1][11] This pathway is catalyzed by a complex of nuclear-encoded proteins that are imported into the mitochondria.
The key players in this process are:
-
GTPBP3 (GTP binding protein 3) and MTO1 (Mitochondrial tRNA translation optimization 1): These proteins are the human homologs of the bacterial MnmE and MnmG, respectively.[12][13][14] They are thought to work together to catalyze the addition of the taurinomethyl group to the wobble uridine.[6][12]
-
TRMU (tRNA 2-thiouridylase 1), also known as MTU1: This enzyme is responsible for the thiolation at the C2 position of the uridine base.[12][14]
Mutations in the GTPBP3, MTO1, and TRMU genes impair the formation of τm⁵s²U, leading to defects in mitochondrial translation and subsequent dysfunction of the oxidative phosphorylation system.[6][12][15] This dysfunction is the underlying cause of several severe mitochondrial diseases, including:
-
Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS)
The cellular consequences of deficient τm⁵s²U modification can trigger complex signaling cascades. For instance, defects in MTO1 and GTPBP3 have been shown to impact the HIF-PPARγ-UCP2-AMPK axis , leading to distinct metabolic reprogramming in affected cells.[12] MTO1 deficiency is associated with inactivation of AMPK and activation of HIF-1, leading to an uncoupling of glycolysis and oxidative phosphorylation and the accumulation of lipid droplets.[12] In contrast, GTPBP3 deficiency appears to activate AMPK, suggesting that these proteins may have roles beyond tRNA modification.[12]
Caption: Mitochondrial τm⁵s²U pathway and disease linkage.
Part 3: Experimental Analysis of nm⁵s²U in tRNA
Studying tRNA modifications requires a multi-step workflow, from isolating high-quality tRNA to employing sensitive analytical techniques for detection and quantification.
Workflow Overview
The general workflow for analyzing nm⁵s²U and its derivatives involves four key stages: isolation of total RNA, enrichment of the tRNA fraction, enzymatic digestion of tRNA into individual nucleosides, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for tRNA modification analysis.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies to provide a robust starting point for researchers.[18][19][20][21]
Rationale: The initial and most critical step is to obtain a pure tRNA fraction, free from contaminating DNA and larger RNA species like ribosomal RNA (rRNA) and mRNA. The use of acidic phenol is key, as it causes DNA to partition into the organic phase, leaving RNA in the aqueous phase.[21] Subsequent lithium chloride (LiCl) precipitation is a size-selection step; large RNAs are precipitated, while smaller RNAs like tRNA remain in the supernatant.[21]
Materials:
-
Cell pellet or tissue sample
-
Resuspension Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
Acid Phenol:Chloroform (pH 4.5)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
8 M LiCl solution
-
Nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Resuspension Buffer.
-
Phenol Extraction: Add an equal volume of acid phenol:chloroform, vortex vigorously for 1 minute, and incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
-
Ethanol Precipitation (Total RNA): Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
Pelleting Total RNA: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Wash: Wash the pellet with 1 mL of ice-cold 70% ethanol, centrifuge again for 5 minutes, and carefully remove all supernatant. Air-dry the pellet for 5-10 minutes.
-
tRNA Enrichment (LiCl Precipitation): Resuspend the total RNA pellet in 200 µL of nuclease-free water. Add an equal volume of 8 M LiCl and incubate on ice for 30 minutes.
-
Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant contains the tRNA and other small RNAs. The pellet contains the larger rRNA and mRNA.
-
Final tRNA Precipitation: Transfer the supernatant to a new tube. Add 2.5 volumes of ice-cold 100% ethanol and precipitate as in steps 4-6.
-
Final Resuspension: Resuspend the final tRNA pellet in an appropriate volume of nuclease-free water. Assess quality and quantity using a Nanodrop spectrophotometer (A260/280 ratio should be ~2.0) and by running an aliquot on a denaturing polyacrylamide gel.[21]
Rationale: To analyze the modification status, the tRNA polymer must be broken down into its constituent nucleosides. This is achieved using a cocktail of enzymes that cleave the phosphodiester bonds. The resulting mixture of nucleosides is then separated by liquid chromatography and analyzed by tandem mass spectrometry.[18][19][22] LC separates the nucleosides based on their physicochemical properties, and MS/MS allows for both identification (based on mass-to-charge ratio and fragmentation pattern) and quantification. Dynamic Multiple Reaction Monitoring (DMRM) is a highly sensitive and specific MS method for quantifying known target molecules, making it ideal for studying specific tRNA modifications.[19]
Materials:
-
Enriched tRNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Digestion Reaction: In a microfuge tube, combine:
-
5-10 µg of enriched tRNA
-
Nuclease P1 (final concentration ~2 units/µg RNA)
-
BAP (final concentration ~0.1 units/µg RNA)
-
Reaction buffer (as per enzyme manufacturer's recommendation)
-
Bring to a final volume of 50 µL with nuclease-free water.
-
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Sample Preparation for MS: Centrifuge the digest at 10,000 x g for 5 minutes to pellet any undigested material or enzyme. Transfer the supernatant to an LC-MS vial.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a C18 reversed-phase LC column. Elute the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with a heated electrospray ionization (HESI) source.
-
Quantification: Use Dynamic Multiple Reaction Monitoring (DMRM) to detect the specific parent ion -> fragment ion transitions for canonical nucleosides (A, C, G, U) and the modified nucleoside of interest (e.g., nm⁵s²U).[19] The relative abundance of the modified nucleoside can be calculated by comparing its peak area to that of a canonical nucleoside.
-
Data Presentation and Interpretation
Quantitative data from LC-MS/MS analysis should be summarized in a clear, tabular format to allow for easy comparison between different experimental conditions (e.g., wild-type vs. mutant cells).
Table 1: Hypothetical Quantification of nm⁵s²U in tRNA
| Sample | Genotype | Relative Abundance of nm⁵s²U (normalized to Guanosine) | Fold Change (vs. WT) |
| 1 | Wild-Type | 0.015 ± 0.002 | 1.0 |
| 2 | mnmC knockout | < 0.001 (Below Limit of Detection) | N/A |
| 3 | yurR knockout | 0.002 ± 0.0005 | 0.13 |
Part 4: Functional Assays for Assessing the Impact of nm⁵s²U Deficiency
Beyond detection, it is crucial to understand the functional consequences of losing the nm⁵s²U modification. Functional assays can directly measure the impact on tRNA aminoacylation and translational fidelity.
Protocol 3: In Vitro Aminoacylation Assay
Rationale: This assay determines if the absence of a modification affects the ability of the tRNA to be "charged" with its cognate amino acid by its specific aminoacyl-tRNA synthetase (aaRS).[23][24][25] The most common method involves using a radioactively labeled amino acid. The charged tRNA (aminoacyl-tRNA) is precipitated by trichloroacetic acid (TCA), while the free radioactive amino acid is not. The amount of radioactivity in the precipitate is proportional to the amount of charged tRNA.
Materials:
-
Enriched tRNA (from wild-type and modification-deficient strains)
-
Purified cognate aminoacyl-tRNA synthetase (e.g., LysRS for tRNA-Lys)
-
Radioactively labeled amino acid (e.g., [³H]-Lysine)
-
ATP and MgCl₂
-
Aminoacylation buffer
-
5% Trichloroacetic Acid (TCA)
-
Whatman 3MM filter pads
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mix containing the aminoacylation buffer, ATP, MgCl₂, the purified aaRS, and the [³H]-amino acid.
-
Initiate Reaction: Start the reaction by adding the tRNA sample. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mix and spot it onto a labeled Whatman filter pad.
-
Precipitation: Immediately plunge the filter pad into ice-cold 5% TCA. Wash the pads three times with cold 5% TCA to remove any unreacted [³H]-amino acid.
-
Final Wash: Perform a final wash with ethanol to dry the pads.
-
Quantification: Place each dried filter pad in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the radioactivity (counts per minute) against time to determine the initial rate of aminoacylation for both the wild-type and modified tRNA. A significantly lower rate for the unmodified tRNA indicates that the modification is important for aaRS recognition or catalysis.[23]
Conclusion
The study of this compound and its related modifications sits at a compelling intersection of basic molecular biology, human genetics, and translational medicine. Understanding its biosynthesis, its precise role in codon recognition, and the pathological consequences of its absence provides deep insights into the importance of the tRNA epitranscriptome. The methodologies outlined in this guide—from tRNA isolation and mass spectrometric analysis to functional aminoacylation assays—provide a robust framework for researchers to probe the function of this critical modification. As our analytical tools become more sensitive and our understanding of cellular signaling deepens, the intricate connections between tRNA modifications, metabolic regulation, and human disease will undoubtedly continue to be a fertile ground for discovery.
References
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Yuan, B., Su, X., Johnson, B., et al. (2024). Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications. eScholarship.org. Retrieved from [Link]
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Ge, D., Tan, M., & Li, Z. (2021). Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(5), 2969–2976. Retrieved from [Link]
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Chan, C. T., Pang, Y. L., & Dedon, P. C. (2012). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. Retrieved from [Link]
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Lee, J., Kim, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(7), 3335–3348. Retrieved from [Link]
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Armengod, M. E., et al. (2012). Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis. Journal of Bacteriology, 194(12), 3245–3246. Retrieved from [Link]
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Sanchez-Caballero, L., et al. (2015). Defective Expression of the Mitochondrial-tRNA Modifying Enzyme GTPBP3 Triggers AMPK-Mediated Adaptive Responses Involving Complex I Assembly Factors, Uncoupling Protein 2, and the Mitochondrial Pyruvate Carrier. PLOS ONE, 10(12), e0144273. Retrieved from [Link]
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Giege, R., et al. (2000). New chromatographic and biochemical strategies for quick preparative isolation of tRNA. Nucleic Acids Research, 28(12), e58. Retrieved from [Link]
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Björk, G. R., et al. (2007). A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast. RNA, 13(8), 1245–1255. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthetic pathway that introduces the m 5 s 2 U (cmnm 5 s 2 U) modification of mitochondrial tRNAs. Retrieved from [Link]
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Dever, T. E., & Green, R. (2023). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Journal of Biological Chemistry, 299(8), 104975. Retrieved from [Link]
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Avcilar-Kucukgoze, I., et al. (2020). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. STAR Protocols, 1(3), 100187. Retrieved from [Link]
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ResearchGate. (n.d.). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. Retrieved from [Link]
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Lauhon, C. T. (2024). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Bacteriology, e0023524. Retrieved from [Link]
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Yokoyama, S., et al. (1985). Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon. Proceedings of the National Academy of Sciences, 82(15), 4905–4909. Retrieved from [Link]
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Giegé, R. (2023). tRNA identity landscape for aminoacylation and beyond. Nucleic Acids Research, 51(4), 1493–1512. Retrieved from [Link]
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ResearchGate. (n.d.). General methods for detection and analysis of tRNA modifications. Retrieved from [Link]
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Musier-Forsyth, K., & Martinis, S. A. (2010). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in enzymology, 472, 235–252. Retrieved from [Link]
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ResearchGate. (n.d.). Downregulation of m 5 (s 2 )U in culture cells and animal tissues upon.... Retrieved from [Link]
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Pang, Y. L. S., et al. (2020). A Label-Free Assay for Aminoacylation of tRNA. Molecules, 25(19), 4567. Retrieved from [Link]
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Hartman, M. C., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences, 103(12), 4356–4361. Retrieved from [Link]
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ResearchGate. (n.d.). A Label-Free Assay for Aminoacylation of tRNA. Retrieved from [Link]
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ResearchGate. (n.d.). m 5 s 2 U modification of mitochondrial tRNAs and pathogenic mutations.... Retrieved from [Link]
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Nakano, S., et al. (2016). Mammalian NSUN2 introduces 5-methylcytidines into mitochondrial tRNAs. Nucleic Acids Research, 44(2), 835–843. Retrieved from [Link]
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D'Silva, S., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 24(10), 1343–1352. Retrieved from [Link]
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Lee, J., et al. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(7), 3335-3348. Retrieved from [Link]
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F1000Research. (n.d.). Absent in Melanoma 2 Gene Associated Periodontitis and Coronary Heart Disease. Retrieved from [Link]
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5-aminomethyl-2-thiouridine chemical structure and properties
An In-Depth Technical Guide to 5-aminomethyl-2-thiouridine (nm⁵s²U): Structure, Function, and Analysis
Executive Summary
This compound (nm⁵s²U) is a post-transcriptionally modified pyrimidine nucleoside found at the wobble position (U34) of specific bacterial transfer RNAs (tRNAs). As a crucial intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), it plays a pivotal role in maintaining translational fidelity and efficiency. The biosynthetic pathways leading to nm⁵s²U and its subsequent methylation are distinct between Gram-negative and Gram-positive bacteria, presenting a compelling area for targeted antimicrobial drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and detailed methodologies for the analysis of nm⁵s²U, tailored for researchers in molecular biology, biochemistry, and drug discovery.
Introduction to a Key Player in Translation
Post-transcriptional modifications of tRNA are essential for regulating gene expression, ensuring the structural stability of the tRNA molecule, and guaranteeing the accuracy of protein synthesis.[1] Among the more than 150 known modifications, those occurring at the anticodon loop, particularly at the wobble position 34, are critical for decoding messenger RNA (mRNA).[2][3]
This compound, abbreviated as nm⁵s²U, is one such modification. It is a derivative of uridine characterized by two key alterations to the uracil base: a sulfur atom replacing the oxygen at the C2 position (a thiolation) and an aminomethyl group attached to the C5 position.[4] This molecule is not the final product in its pathway but serves as the direct precursor to 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), a modification that enhances the conformational rigidity of the anticodon loop, thereby restricting wobble pairing and ensuring precise codon recognition.[1] The enzymes responsible for the biosynthesis of nm⁵s²U are essential for bacterial fitness and virulence, making them attractive targets for novel antibiotic strategies.[5][6]
Chemical Structure and Physicochemical Properties
The unique structural features of nm⁵s²U dictate its chemical behavior and biological function. The presence of the 2-thio group and the C5-aminomethyl substituent significantly alters the electronic properties of the pyrimidine ring compared to standard uridine.
Chemical Structure
The IUPAC name for this compound is 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one.[4]
Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 20722666.[4]
Physicochemical Data
The properties of nm⁵s²U are critical for its function and for the development of analytical methods. The aminomethyl side chain has an estimated pKa value of over 9.0, meaning it is predominantly protonated and carries a positive charge at physiological pH.[1] This ionization is a key consideration for its interaction with enzymes and for chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₅S | [4][7] |
| Molecular Weight | 289.31 g/mol | [4] |
| CAS Number | 109666-14-0 | [7] |
| Monoisotopic Mass | 289.07324176 Da | [4] |
| Topological Polar Surface Area | 165.82 Ų | [8] |
| XLogP3 (Computed) | -2.3 | [4] |
| Hydrogen Bond Donors | 5 | [8] |
| Hydrogen Bond Acceptors | 8 | [8] |
| pKa (N3-H, estimated) | ~8.1 | [9] |
| pKa (C5-CH₂NH₂, estimated) | >9.0 | [1] |
Biological Significance and Biosynthesis
The primary role of nm⁵s²U is as an intermediate in the formation of mnm⁵s²U, a modification found in the anticodon of tRNAs that read codons ending in A or G (NNA/NNG codons), such as tRNALys(UUU), tRNAGlu(UUC), and tRNAGln(UUG).[2] The pathway to generate this modification diverges significantly between bacterial lineages.
Biosynthetic Pathways: A Tale of Two Systems
In all cases, the journey begins with 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). The subsequent steps define the divergence.
-
Gram-Negative Bacteria (e.g., Escherichia coli) : A single, bifunctional enzyme, MnmC , orchestrates the final two steps.[2]
-
Gram-Positive Bacteria (e.g., Bacillus subtilis) : These organisms lack a homolog for MnmC and instead employ two separate enzymes to accomplish the same transformation.[2][3]
-
An FAD-dependent oxidoreductase, YurR , is responsible for the conversion of cmnm⁵s²U into nm⁵s²U.
-
A distinct methyltransferase, MnmM (formerly YtqB), then uses SAM to methylate nm⁵s²U, completing the synthesis of mnm⁵s²U.[3]
-
This divergence in enzymatic machinery provides a clear rationale for designing species-specific antimicrobial agents. Targeting MnmC or the YurR/MnmM pair could disrupt translational fidelity, leading to proteotoxic stress and attenuating bacterial virulence.
Methodologies for Study and Analysis
As a low-abundance, modified nucleoside, the study of nm⁵s²U requires specialized and sensitive techniques for its synthesis and characterization.
Rationale for Chemical Synthesis
While nm⁵s²U can be obtained from the hydrolysis of tRNA from specific bacterial mutants, this approach yields very small quantities. Chemical synthesis is necessary to produce sufficient material for use as an analytical standard, for enzymatic assays, or for incorporation into synthetic RNA oligonucleotides. A plausible synthetic route, based on related chemistries, involves several key stages:[11][12]
-
Protection Strategy : The starting material, 2-thiouridine, must be protected. The 2',3'-hydroxyls of the ribose are typically protected as an isopropylidene acetal. The reactive aminomethyl side chain must be introduced from a protected precursor or protected after installation (e.g., with a trifluoroacetyl group).
-
C5-Functionalization : A Mannich-type reaction on the protected 2-thiouridine with formaldehyde and a protected amine (like a phthalimide or a trifluoroacetamide derivative) can install the C5-aminomethyl group.
-
Deprotection : The final step involves the careful removal of all protecting groups under conditions that do not degrade the sensitive 2-thio group or the nucleoside itself. This typically involves acidic hydrolysis for the ribose protection and basic conditions for the amine protection.
The choice of protecting groups is critical to avoid side reactions, particularly the oxidative desulfurization of the 2-thiocarbonyl group during phosphoramidite-based RNA synthesis.[12]
Experimental Protocol: Analysis of nm⁵s²U from Bacterial tRNA
The gold-standard method for identifying and quantifying nm⁵s²U is reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).[10] The following protocol outlines a robust workflow.
Step 1: Isolation of Total tRNA
-
Culture bacterial cells (e.g., E. coli ΔmnmC mutant, which accumulates nm⁵s²U) to mid-log phase.
-
Harvest cells by centrifugation and lyse them using standard methods (e.g., sonication or bead beating).
-
Perform a phenol-chloroform extraction to remove proteins and DNA.
-
Precipitate total RNA with isopropanol or ethanol.
-
Isolate the small RNA fraction, including tRNA, using anion-exchange chromatography (e.g., DEAE-cellulose column) or a commercial kit.
Step 2: Enzymatic Digestion to Nucleosides
-
Resuspend the purified tRNA in a nuclease P1 buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Add Nuclease P1 (to cleave phosphodiester bonds) and incubate at 37°C for 2-4 hours. The rationale here is to digest the RNA polymer into individual 5'-mononucleotides.
-
Add bacterial alkaline phosphatase and an appropriate buffer (e.g., Tris-HCl, pH 8.0) to dephosphorylate the mononucleotides into free nucleosides. Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed to pellet any undigested material or protein.
Step 3: HPLC Separation
-
Column : A reverse-phase C18 column (e.g., 2.1 x 100 mm, <5 µm particle size) is standard.
-
Mobile Phase A : 10 mM ammonium acetate, pH 5.0, in 95:5 water/methanol.[10]
-
Mobile Phase B : 100% Methanol or Acetonitrile.
-
Gradient : A typical gradient would start with 0% B for several minutes, followed by a slow ramp to a higher percentage of B to elute the more hydrophobic modified nucleosides. A specific example for E. coli nucleosides is:
-
0-20 min: 0% B
-
20-22.5 min: Ramp to 16.1% B
-
22.5-24 min: Ramp to 100% B
-
Hold at 100% B for 4 minutes, then re-equilibrate at 0% B.[10]
-
-
Flow Rate : ~0.2-0.5 mL/min.
-
Detection : Set the UV detector to 314 nm. While most nucleosides absorb around 260 nm, the 2-thio group has a distinct absorbance maximum around 314 nm, which provides excellent selectivity and an improved signal-to-noise ratio for thiolated species.[2]
Step 4: Identification and Quantification
-
Identification : The primary identification is by retention time comparison to a pure, chemically synthesized nm⁵s²U standard.
-
Confirmation (LC-MS/MS) : For unambiguous identification, the column eluent is directed to a mass spectrometer. nm⁵s²U can be identified by its specific mass-to-charge ratio (m/z) in positive ion mode ([M+H]⁺ = 290.08) and its characteristic fragmentation pattern.[10]
-
Quantification : The amount of nm⁵s²U is determined by integrating the area under its corresponding peak in the UV chromatogram and comparing it to a standard curve generated with known concentrations of the pure standard.
Sources
- 1. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H15N3O5S | CID 20722666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The synthesis of 5-carboxymethylaminomethyluridine and 5-carboxymethylaminomethyl-2-thiouridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
discovery of 5-aminomethyl-2-thiouridine modification
Technical Guide: Discovery and Characterization of 5-Aminomethyl-2-Thiouridine ( )
Executive Summary
The modification This compound (
Its discovery marked a paradigm shift in RNA biology, moving from simple structural cataloging to understanding the complex enzymatic machinery—MnmE/MnmG in bacteria and GTPBP3/MTO1 in mitochondria—that orchestrates translational fidelity. This guide details the structural elucidation, biosynthetic pathways, and modern detection protocols for
Part 1: Structural Elucidation & Chemical Identity
The Chemical Architecture
The
-
2-Thiolation (
): The oxygen at position 2 is replaced by sulfur. -
5-Aminomethylation (
): An aminomethyl group is attached to position 5.[1][3][4][6][7]
Historical Context: From "Unknown Spot" to Defined Structure
Early RNA sequencing (1970s-80s) utilizing 2D thin-layer chromatography often identified "mystery spots" at the wobble position.
-
The Challenge: Traditional sequencing methods (enzymatic digestion) often failed because the bulky modifications blocked reverse transcriptases or nucleases.
-
The Breakthrough: The application of Liquid Chromatography-Mass Spectrometry (LC-MS) allowed for the precise determination of the mass-to-charge ratio (
for the protonated form), confirming the addition of sulfur (+16 Da over O) and the aminomethyl side chain.
Part 2: Biosynthetic Machinery (The Core Discovery)
The discovery of the enzymes responsible for this modification defined the field. It revealed a GTP-dependent "molecular switch" mechanism that is conserved from bacteria to human mitochondria.
The Bacterial Paradigm: MnmE and MnmG
In E. coli, the formation of
-
The Sulfur Relay (Position 2): The sulfur does not come from free cysteine but is shuttled via a relay: IscS
TusA TusBCD TusE MnmA . MnmA finally adenylates the tRNA and transfers the sulfur to U34. -
The Aminomethylation (Position 5): This is catalyzed by the MnmE-MnmG complex .[1][3][5][7]
-
Maturation: In E. coli, the bifunctional enzyme MnmC converts the precursor
into the final (methylaminomethyl).[1][2][3][4][5][7] However, in organisms lacking MnmC (e.g., Bacillus subtilis), the pathway halts or diverges, leaving as a functional end-product or intermediate.
The Mitochondrial Homologs: GTPBP3 and MTO1
Human mitochondria utilize homologs of the bacterial machinery, linking this modification to severe metabolic diseases.
-
GTPBP3: Homolog of MnmE.
-
MTO1: Homolog of MnmG.
-
Divergence: Instead of glycine/ammonium, the mitochondrial machinery often incorporates taurine , resulting in 5-taurinomethyl-2-thiouridine (
). The "discovery" here was the identification that taurine deficiency or mutations in GTPBP3/MTO1 lead to unmodified U34, causing mitochondrial translation failure (MELAS/MERRF-like phenotypes).
Pathway Visualization
The following diagram illustrates the parallel pathways in bacteria and mitochondria.
Caption: Comparative biosynthesis of this compound derivatives in bacteria vs. human mitochondria.
Part 3: Functional Significance & Clinical Implications
The Wobble Mechanism
The U34 modification is not decorative; it is functional.
-
Decoding: Unmodified U34 can promiscuously bind U, C, A, or G. The
modification restricts this. The 2-thio group enforces a rigid conformation that prefers A and G (purines), while the 5-aminomethyl group prevents pairing with U or C. -
Fidelity: Loss of this modification results in +1 frameshifts. The ribosome stalls at Lys/Glu codons, causing the P-site tRNA to slip, leading to the synthesis of aberrant proteins.
Clinical Relevance: Mitochondrial Cardiomyopathies
Defects in the biosynthesis of these modifications are directly linked to human disease.
-
MTO1/GTPBP3 Mutations: Lead to hypertrophic cardiomyopathy and lactic acidosis (COXPD23). The lack of
impairs the translation of the 13 mtDNA-encoded proteins (essential for OXPHOS), causing energy failure. -
Therapeutic Angle: Research suggests that taurine supplementation can sometimes rescue the phenotype in partial knockdown models, highlighting the direct link between substrate availability and modification efficiency.
Part 4: Detection & Quantification Protocol
Objective: To detect and quantify
Sample Preparation (Critical Step)
Note: The thiocarbonyl group (
-
RNA Isolation: Isolate total RNA or enrich for tRNA (using size-exclusion chromatography or precipitation).
-
Digestion:
-
Dissolve 1-5 µg RNA in buffer containing Deferoxamine (to chelate iron and prevent oxidation).
-
Add Nuclease P1 (2 U) and Bacterial Alkaline Phosphatase (BAP).
-
Incubate at 37°C for 2-4 hours.
-
Crucial: Add DTT (1 mM) or Ascorbic Acid to the digestion mix to protect the 2-thio group.
-
-
Filtration: Pass through a 10 kDa MWCO filter to remove enzymes.
LC-MS/MS Parameters
System: Triple Quadrupole Mass Spectrometer (e.g., Thermo Altis or Sciex QTRAP) coupled to UHPLC.
| Parameter | Setting / Value |
| Column | C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 5.3) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 0% B; 2-10 min: 0-10% B; 10-15 min: 10-40% B. |
| Ionization | ESI Positive Mode |
MRM Transitions (Target Table)
Note: Values may vary slightly based on protonation state and instrument calibration.
| Analyte | Precursor Ion ( | Product Ion ( | Retention Logic |
| 290.1 | 158.1 (Base + H) | Elutes later than U due to thio-group. | |
| 304.1 | 172.1 (Base + H) | Major bacterial form. | |
| 348.1 | 216.1 (Base + H) | Intermediate. | |
| 460.1 | 328.1 (Base + H) | Mitochondrial form (Taurine adduct). |
References
-
Suzuki, T., et al. (2002). Taurine as a constituent of mitochondrial tRNAs: new insights into the functions of taurine and human mitochondrial diseases.[10] EMBO Journal. Link
-
Yasukawa, T., et al. (2001). Defect in modification at the anticodon wobble nucleotide of mitochondrial tRNA(Lys) with the MERRF encephalomyopathy pathogenic mutation. PNAS. Link
-
Armengod, M. E., et al. (2014). The MnmE/MnmG tRNA modification machinery: A key player in the control of bacterial virulence. Virulence. Link
-
Varrone, F., et al. (2008). The mitochondrial ribosome: a target for tRNA modification enzymes. Mitochondrion.[11] Link
-
Asano, K., et al. (2018). Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease.[10] Nucleic Acids Research.[2] Link
Sources
- 1. GIST Scholar: Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]
- 2. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Defects in the mitochondrial-tRNA modification enzymes MTO1 and GTPBP3 promote different metabolic reprogramming through a HIF-PPARγ-UCP2-AMPK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | GTPBP3 and MTO1 transform uridine-34 yielding 5-taurinomethyluridine-34 in tRNA [reactome.org]
- 11. researchgate.net [researchgate.net]
The Biosynthetic and Functional Landscape of 5-Aminomethyl-2-thiouridine (nm⁵s²U)
[1][2][3][4][5]
Executive Summary
5-aminomethyl-2-thiouridine (nm⁵s²U) is a hypermodified nucleoside located exclusively at the wobble position (U34) of specific transfer RNAs (tRNA-Lys, tRNA-Glu, and tRNA-Gln).[1][2] It represents a critical biosynthetic node in bacteria, serving as the immediate precursor to the terminal modification 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). Its presence is essential for the thermodynamic stabilization of the codon-anticodon helix, ensuring translational fidelity and preventing ribosomal frameshifting. This guide details the chemical identity, differential biosynthetic pathways in Gram-negative vs. Gram-positive bacteria, and the analytical methodologies required for its detection.
Chemical Identity & Structural Biology
Physicochemical Properties
nm⁵s²U is characterized by two distinct modifications on the uridine scaffold:
-
C2-Thiolation: The oxygen at position 2 is replaced by sulfur.[3] This enhances the stacking capability of the base and favors the C3'-endo ribose pucker, rigidifying the anticodon loop.
-
C5-Aminomethylation: An aminomethyl group (-CH₂NH₂) is attached to position 5.[4] This group is positively charged at physiological pH, allowing it to neutralize the phosphate backbone's negative charge or interact with ribosomal rRNA, stabilizing the wobble geometry.
Table 1: Chemical Specifications of nm⁵s²U
| Property | Specification |
| IUPAC Name | 5-(aminomethyl)-2-thiouridine |
| Common Abbreviation | nm⁵s²U |
| Molecular Formula | C₁₀H₁₅N₃O₅S |
| Monoisotopic Mass | ~289.07 Da |
| Key Functional Group | Primary amine (C5), Thione (C2) |
| pKa (C5-amine) | ~9.0 (Protonated at physiological pH) |
Tautomeric Equilibrium
Unlike canonical uridine, the 2-thio group shifts the tautomeric equilibrium. nm⁵s²U predominantly exists in the thione form rather than the thiol form. This electronic distribution is crucial for its ability to base-pair with Guanosine (G) and Adenosine (A) at the mRNA wobble position, facilitating the reading of split codons (e.g., AAA/AAG for Lysine).
Natural Occurrence & Phylogeny
Bacterial Distribution
The occurrence of nm⁵s²U is phylogenetically distinct. It is rarely a terminal modification in wild-type organisms but acts as a stable intermediate or a terminal marker in specific metabolic contexts.
-
Gram-Negative Bacteria (e.g., E. coli): nm⁵s²U is a transient intermediate. It is rapidly methylated to mnm⁵s²U. Accumulation of nm⁵s²U is observed only in mnmC mutants or under specific stress conditions where S-adenosylmethionine (SAM) is limiting.
-
Gram-Positive Bacteria (e.g., B. subtilis, S. aureus): nm⁵s²U is a distinct metabolic checkpoint. These organisms lack the bifunctional MnmC enzyme and instead utilize a two-enzyme system (MnmL/MnmM) to process this nucleoside.
-
Mitochondria/Plastids: While bacterial homologs exist in mitochondria (e.g., MTO1/GTPBP3), mammalian mitochondria typically produce taurinomethyl derivatives (tm⁵s²U), not aminomethyl. Therefore, nm⁵s²U is a specific biomarker for bacterial translation machinery.
Target tRNAs
nm⁵s²U is strictly conserved at position 34 (Wobble) of:
-
tRNA-Lys (UUU)
-
tRNA-Glu (UUC)
-
tRNA-Gln (UUG)
Biosynthetic Mechanics
The synthesis of nm⁵s²U is a multi-enzyme cascade involving sulfur relay systems and folate-dependent carbon transfers.[2]
The Thiolation Pathway (C2 Position)
Before C5 modification affects the identity, the C2 position must be thiolated. This is catalyzed by MnmA (in E. coli), which receives sulfur from a relay chain involving IscS → TusA → TusBCD → TusE .[2][5]
The C5 Modification Pathway
The formation of the aminomethyl group occurs via two routes, both converging at the MnmE-MnmG complex.[4][2]
-
Route A (Major - Glycine Dependent): MnmE/G utilizes methylene-tetrahydrofolate (THF) and glycine to form cmnm⁵s²U (carboxymethylaminomethyl). This is then demodified to nm⁵s²U.
-
Route B (Minor - Ammonium Dependent): MnmE/G utilizes ammonium directly to form nm⁵s²U in a single step.
Maturation Divergence
The fate of nm⁵s²U depends on the organism's enzymatic repertoire.
-
In E. coli: The bifunctional enzyme MnmC performs two reactions:[4][6][7][8][2]
-
In B. subtilis:
-
MnmL (YurR): Converts cmnm⁵s²U → nm⁵s²U.
-
MnmM (YtqB): Methylates nm⁵s²U → mnm⁵s²U.
-
Visualization: Biosynthetic Pathway of nm⁵s²U[1][2][3][4][5][7][12][13]
Figure 1: The biosynthetic convergence and divergence of nm⁵s²U in prokaryotes. Note the central role of nm⁵s²U as the gateway to the final methylated product.
Functional Consequence
Wobble Base Pairing Dynamics
The primary function of nm⁵s²U is to expand the decoding capacity of tRNA.
-
U:A Pairing: The standard Watson-Crick geometry is stabilized by the C2-thio group, which clamps the ribose in a rigid C3'-endo conformation.
-
U:G Pairing: The C5-aminomethyl group prevents steric clash and allows the "wobble" geometry required to read G-ending codons.
Without the nm⁵s²U (or its methylated derivative), the tRNA cannot efficiently read both A- and G-ending codons, leading to ribosome stalling.
Frameshift Suppression
The modification is critical for preventing +1 frameshifts. The rigid anticodon loop structure ensures that the tRNA stays locked in the P-site during translocation. Loss of the s² or nm⁵ group results in "slippery" tRNAs that can slide along the mRNA, causing the ribosome to skip a base and produce non-functional proteins.
Analytical Methodologies
To detect and quantify nm⁵s²U, researchers must employ high-resolution separation techniques due to its structural similarity to other uridine derivatives.
LC-MS/MS Protocol (Gold Standard)
Principle: Enzymatic digestion of tRNA followed by Liquid Chromatography coupled with Tandem Mass Spectrometry.
Protocol Steps:
-
tRNA Isolation: Purify total tRNA using phenol-chloroform extraction or silica columns.
-
Hydrolysis: Digest tRNA (5-10 µg) into nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) at 37°C for 2 hours.
-
Separation: Inject onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 5.3).
-
Mobile Phase B: Acetonitrile.
-
-
Detection (MRM Mode): Monitor the transition of the precursor ion to the base fragment.
Table 2: Mass Spectrometry Parameters for nm⁵s²U
| Parameter | Value |
| Precursor Ion [M+H]⁺ | 290.1 m/z |
| Product Ion (Base) | 158.1 m/z (Loss of Ribose -132) |
| Retention Time | Elutes after Uridine but before mnm⁵s²U |
| Collision Energy | ~15-20 eV |
APM Gel Electrophoresis
Principle: [(N-acryloylamino)phenyl]mercuric chloride (APM) is copolymerized into the polyacrylamide gel. The mercury compound interacts specifically with the thiocarbonyl group (s²), retarding the migration of thiolated tRNAs.
-
Utility: Confirms the presence of the s² modification (C2-thiolation) but does not distinguish between nm⁵s²U and mnm⁵s²U. It must be paired with Mass Spec for full identification.
Therapeutic Implications
Antibiotic Targeting
Since the biosynthesis of nm⁵s²U involves bacterial-specific enzymes (MnmE, MnmG, MnmA) that are structurally distinct from human homologs, they represent high-value targets for novel antibiotics. Inhibiting the transition from cmnm⁵s²U to nm⁵s²U (blocking MnmC/MnmL) leads to the accumulation of intermediates that destabilize the ribosome, reducing bacterial fitness.
Mitochondrial Dysfunction
While human mitochondria use taurine-based modifications, the fundamental logic of wobble stabilization is conserved. Mutations in human homologs (e.g., MTO1, TRMU) lead to diseases like mitochondrial encephalomyopathy. Understanding the bacterial nm⁵s²U pathway provides a simplified model for studying the mechanistic failure of these wobble modifications in human disease.
References
-
Biosynthesis of 5-methylaminomethyl-2-thiouridine in Escherichia coli. Journal of Biological Chemistry. [Link][1]
-
Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research. [Link]
-
Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. PLOS ONE. [Link]
-
Modomics: A Database of RNA Modifications (Entry: nm5s2U). Genesilico. [Link]
-
tRNA modification: the crystal structure of the MnmE–MnmG complex. Nature Structural & Molecular Biology. [Link]
Sources
- 1. GIST Scholar: Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]
- 6. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Zwitterionic Nature of 5-Aminomethyl-2-thiouridine: A Technical Guide for Drug Development and Molecular Biology
Abstract
5-Aminomethyl-2-thiouridine (nm⁵s²U) is a post-transcriptionally modified nucleoside found at the wobble position (34) of transfer RNA (tRNA) in many organisms. This modification is crucial for the accurate and efficient translation of the genetic code, particularly for codons ending in A or G. A key, yet often overlooked, feature of nm⁵s²U is its existence as a zwitterion under physiological conditions. This guide provides an in-depth technical exploration of the zwitterionic character of nm⁵s²U, detailing its physicochemical properties, experimental and computational validation, and profound implications for its biological function. This document is intended for researchers, scientists, and drug development professionals working with modified nucleosides, RNA therapeutics, and antibiotic development.
Introduction: The Significance of a Charged Wobble Base
Post-transcriptional modifications of tRNA are essential for fine-tuning the process of protein synthesis. Modifications in the anticodon loop, especially at the wobble position, directly influence codon recognition and can prevent frameshifting errors.[1] this compound (nm⁵s²U) is a member of the 5-methyluridine derivative family, which is widely conserved in prokaryotes.[1] The biosynthesis of nm⁵s²U involves a series of enzymatic steps, starting from a standard uridine in the tRNA anticodon. In E. coli, for instance, the MnmE-MnmG enzyme complex initiates the process, followed by the action of the bifunctional MnmC enzyme, which first converts an intermediate to nm⁵s²U and then can further methylate it.[1]
The presence of both a basic amino group and an acidic thiouracil ring system within the same molecule raises the possibility of intramolecular proton transfer, leading to a zwitterionic state. This guide will demonstrate that at physiological pH, nm⁵s²U predominantly exists with a protonated aminomethyl group (-CH₂-NH₃⁺) and a deprotonated N3 position on the thiouracil ring. This charge separation is not merely a chemical curiosity but a critical determinant of its function in the ribosome.
Physicochemical and Structural Properties
The unique properties of nm⁵s²U stem from its distinct chemical structure. Understanding these fundamental characteristics is essential for its synthesis, purification, and analysis.
Core Molecular Features
-
IUPAC Name: 5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
-
Molecular Formula: C₁₀H₁₅N₃O₅S
-
Molecular Weight: 289.31 g/mol
-
Canonical SMILES: C1=C(C(=O)NC(=S)N1[C@H]2CO)O">C@@HO)CN
-
InChI Key: LOEDKMLIGFMQKR-JXOAFFINSA-N
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 289.31 g/mol | PubChem CID: 20722666 |
| Molecular Formula | C₁₀H₁₅N₃O₅S | PubChem CID: 20722666 |
| pKa (N3-H of thiouracil) | ~7.1-7.3 | Estimated from related compounds |
| pKa (aminomethyl group) | > 9 | Estimated from related compounds[1] |
| Monoisotopic Mass | 289.0732 Da | MODOMICS |
The Zwitterionic Equilibrium
The zwitterionic nature of nm⁵s²U arises from the interplay of the pKa values of its ionizable groups. The aminomethyl group is basic, with an estimated pKa of over 9, meaning it is predominantly protonated at physiological pH (~7.4).[1] Conversely, the N3 proton of the 2-thiouracil ring is acidic, with a pKa value significantly lower than that of a standard uridine due to the electron-withdrawing nature of the 2-thio modification. For 5-aminoalkyl-substituted 2-thiouridines, this pKa is in the range of 7.1-7.3.
This leads to a situation where, at physiological pH, the molecule is best represented as a zwitterion, with a positive charge on the side chain and a negative charge on the nucleobase.
Sources
Technical Guide: Characterization of the 5-aminomethyl-2-thiouridine (mnm5s2U) Pathway
Executive Summary
The 5-aminomethyl-2-thiouridine (mnm
For drug development professionals, this pathway represents a high-value target. In bacteria, the enzymes responsible (MnmE, MnmG) are virulence factors essential for survival in host environments. In humans, homologs (GTPBP3, MTO1) are linked to severe mitochondrial encephalomyopathies. This guide provides a rigorous technical breakdown of the pathway's mechanism, detection protocols, and therapeutic relevance.
Section 1: The Biosynthetic Machinery
The synthesis of mnm
The Convergent Pathway Diagram
Figure 1: The biosynthetic convergence of sulfur transfer and side-chain modification in E. coli.
Mechanism of Action[4]
The Thiolation Arm (s
U)
The sulfur atom at the C2 position is derived from L-cysteine via a relay system.
-
Sulfur Mobilization: IscS (cysteine desulfurase) extracts sulfur from cysteine.
-
The Relay: Sulfur is transferred as a persulfide through TusA
TusBCD TusE . -
Installation: MnmA binds the tRNA and activates the C2 position of U34 by adenylation (forming an acyl-adenylate intermediate). The persulfide sulfur on MnmA (Cys199) then nucleophilically attacks the activated carbon, releasing AMP and installing the sulfur [1, 2].
The Modification Arm (mnm
U)
This process requires the installation of a complex side chain at the C5 position.[3]
-
MnmE-MnmG Complex: MnmE is a G-protein activated by dimerization (GAD). Uniquely, its GTPase activity is potassium-dependent, where K
acts as a "chemical finger" (analogous to the arginine finger in RasGAP) to stabilize the transition state [3].[4][5] The complex uses methylene-tetrahydrofolate (THF) and glycine to install the cmnm (carboxymethylaminomethyl) group.[6] -
MnmC (Bifunctional Enzyme):
Note on Gram-Positive Bacteria: Organisms like B. subtilis lack MnmC. They utilize a split pathway involving MnmL (formerly YtqA) and MnmM (formerly YtqB) to achieve the same modification [5].
Section 2: Analytical Characterization
Characterizing this modification requires differentiating between the sulfur status (s
Protocol: APM-Northern Blotting (Thiolation Detection)
Standard Northern blotting cannot distinguish thiolated tRNAs. The addition of [(N-acryloylamino)phenyl]mercuric chloride (APM) to the polyacrylamide gel creates a retardation effect specifically for s
Workflow:
-
Gel Preparation: Polymerize an 8% polyacrylamide/7M urea gel containing 0.05 mg/mL APM.
-
Electrophoresis: Run total RNA (5-10 µg) at <150V. Critical: Run slowly to prevent heating, which can destabilize the Hg-S interaction.
-
Blotting: Transfer to a positively charged nylon membrane.[9]
-
Hybridization: Probe with a
P-labeled oligonucleotide specific to tRNA , tRNA , or tRNA . -
Result: Thiolated tRNA will migrate significantly slower (upper band) compared to non-thiolated tRNA (lower band) [6].
Protocol: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for structural validation.
Sample Preparation[7][8]
-
Digestion: Incubate purified tRNA with Nuclease P1 (2U) and Acid Phosphatase (0.1U) in ammonium acetate buffer (pH 5.3) at 37°C for 2 hours.
-
Neutralization: Add ammonium bicarbonate and Snake Venom Phosphodiesterase (0.1U). Incubate for 2 hours.
-
Filtration: Pass through a 10kDa MWCO spin filter to remove enzymes.
LC-MS/MS Parameters
-
Column: Reverse-phase C18 (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: (A) 0.1% Formic acid in H
O; (B) 0.1% Formic acid in Acetonitrile.[7] -
Ionization: ESI Positive Mode.
Table 1: MRM Transitions for mnm
| Nucleoside | Monoisotopic Mass (Da) | Precursor Ion [M+H] | Primary Product Ion (Base) | Secondary Product Ion |
| mnm | 303.0889 | 304.1 | 172.1 (Base+H) | 273.1, 141.1 |
| s | 260.0470 | 261.1 | 129.1 (Base+H) | - |
| cmnm | 347.0787 | 348.1 | 216.1 (Base+H) | - |
Data derived from Modomics and validated LC-MS protocols [7, 8].
Section 3: Functional & Clinical Implications
Mitochondrial Diseases (Mitochondriopathies)
In human mitochondria, the pathway involves MTU1 (thiolation) and GTPBP3/MTO1 (modification).
-
Pathology: Mutations in GTPBP3 or MTO1 lead to a deficiency in
m s U (taurinomethyl-uridine, the mitochondrial equivalent). -
Clinical Presentation: This results in Hypertrophic Cardiomyopathy (HCM) and Lactic Acidosis due to the failure of mitochondrial translation of subunits required for the Electron Transport Chain (Complex I, III, IV) [9].
Antimicrobial Drug Targeting
The bacterial enzymes MnmE and MnmG are attractive drug targets for two reasons:
-
Essentiality for Virulence: Strains of Salmonella and Yersinia lacking MnmE/G are avirulent because they cannot translate specific stress-response proteins required for host invasion.
-
Mechanistic Divergence: The K
-dependent GTPase mechanism of MnmE is structurally distinct from human Ras-like GTPases, allowing for the design of highly selective inhibitors that do not cross-react with human signaling proteins [3, 10].
References
-
Kambampati, R., & Lauhon, C. T. (2003).[6] MnmA and IscS are required for in vitro 2-thiouridine biosynthesis in Escherichia coli.[6] Biochemistry, 42(4), 1109–1117.[6] Link
-
Numata, T., et al. (2006). Structural basis for sulfur relay to RNA mediated by heterohexameric TusBCD complex. Structure, 14(2), 357-366. Link
-
Scrima, A., & Wittinghofer, A. (2006). Dimerisation-dependent GTPase reaction of MnmE: how potassium acts as GTPase-activating element.[5] The EMBO Journal, 25(12), 2940–2951. Link
-
Makai, S., et al. (2023). Identification of a novel this compound methyltransferase in tRNA modification.[3][8] Nucleic Acids Research, 51(4), 1848–1864. Link
-
Armengod, M. E., et al. (2014). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Journal of Bacteriology, 196. Link
-
Igloi, G. L. (1988). Interaction of tRNAs and of phosphorothioate-substituted nucleic acids with an organomercurial. Probing the chemical environment of thiolated residues by affinity electrophoresis. Biochemistry, 27(10), 3842–3849. Link
-
Su, D., et al. (2014).[10] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841.[10] Link
-
Modomics Database. 5-methylaminomethyl-2-thiouridine (mnm5s2U).[11] Link
-
Li, X., & Guan, M. X. (2010). Aminoacyl-tRNA synthetases, therapeutic targets for mitochondrial disorders? Future Medicinal Chemistry, 2(6), 917–920. Link
-
Fislage, M., et al. (2014). Cryo-EM structures of the MnmE–MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification. Nucleic Acids Research, 42(15). Link
Sources
- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium Acts as a GTPase-Activating Element on Each Nucleotide-Binding Domain of the Essential Bacillus subtilis EngA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerisation-dependent GTPase reaction of MnmE: how potassium acts as GTPase-activating element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 11. Modomics - A Database of RNA Modifications [genesilico.pl]
Technical Guide: 5-aminomethyl-2-thiouridine (nm5s2U)
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of 5-aminomethyl-2-thiouridine (nm5s2U) , a hypermodified nucleoside found at the wobble position (U34) of specific tRNAs (Lys, Glu, Gln). While often categorized as a biosynthetic intermediate in Escherichia coli, nm5s2U represents a distinct chemical entity with unique thermodynamic properties that govern translational fidelity. This document details its chemical nomenclature, biosynthetic origins, mass spectrometry characterization, and functional role in preventing ribosomal frameshifting.
Part 1: Chemical Identity & Nomenclature
Structural Definition
The nomenclature of nm5s2U is frequently confused with its methylated derivative, mnm5s2U.[1][2] It is critical to distinguish the primary amine (nm5) from the secondary amine (mnm5).
-
Chemical Formula: C
H N O S -
Monoisotopic Mass: 289.0732 Da[6]
Comparative Nomenclature Table
The following table clarifies the distinction between nm5s2U and its pathway relatives.
| Abbreviation | Full Name | Chemical Difference (C5 Position) | Biological Status (E. coli) |
| nm5s2U | This compound | Intermediate (Product of MnmC1) | |
| mnm5s2U | 5-methylaminomethyl-2-thiouridine | Final Product (Product of MnmC2) | |
| cmnm5s2U | 5-carboxymethylaminomethyl-2-thiouridine | Precursor (Product of MnmE/G) | |
| s2U | 2-thiouridine | Precursor (Thiolated core) |
Part 2: Biosynthetic Pathways[11]
In Gram-negative bacteria (E. coli), nm5s2U is synthesized via a highly conserved pathway involving sulfur relay systems and a bifunctional enzyme, MnmC .[2][5][10]
The MnmC Bifunctional Mechanism
The conversion of the precursor cmnm5s2U to the final mnm5s2U passes directly through nm5s2U .[2][5][10] This occurs on the bifunctional enzyme MnmC:
-
Demodification (MnmC1 Domain): An FAD-dependent oxidative cleavage removes the carboxymethyl group from cmnm5s2U, yielding nm5s2U .[11]
-
Methylation (MnmC2 Domain): A SAM-dependent methyltransferase adds a methyl group to nm5s2U to form mnm5s2U.[5][11]
Note: In organisms lacking the MnmC2 domain or under SAM-starvation conditions, nm5s2U can accumulate as a terminal modification.
Pathway Visualization
The following diagram illustrates the stepwise biosynthesis, highlighting nm5s2U as the pivotal node.
Figure 1: Biosynthetic pathway of nm5s2U in E. coli.[5][10][11] The red node indicates the specific subject of this guide, generated by the oxidoreductase activity of MnmC.
Part 3: Functional Mechanics
Thermodynamic Stabilization
The nm5s2U modification serves a dual purpose in the tRNA anticodon loop:
-
C3'-endo Pucker Enforcement: The bulky 2-thio group sterically clashes with the ribose sugar, forcing the nucleotide into a C3'-endo conformation.[12] This pre-organizes the anticodon loop for ribosomal binding, reducing the entropic cost of translation.
-
Wobble Specificity: The 5-aminomethyl group alters the pKa of the N3 proton. While unmodified U can pair promiscuously, nm5s2U (and mnm5s2U) restricts recognition primarily to Adenine (A) and Guanine (G) , preventing misreading of near-cognate codons.
Translational Fidelity
Absence of the side chain (leaving only s2U) or the sulfur (leaving only nm5U) results in a "hypomodified" state. This leads to:
-
Frameshifting: The ribosome may slip by +1 or -1 nucleotide.
-
Stalling: Slower decoding rates at the A-site.
Part 4: Detection & Quantification Protocols[10]
Protocol A: APM-PAGE for Thiolation Status
Because nm5s2U contains a thiocarbonyl group, it can be detected using APM ([(N-acryloylamino)phenyl]mercuric chloride) gels, which retard the migration of sulfur-containing RNAs.
Reagents:
-
APM Stock: Synthesize or purchase APM. Dissolve in DMSO.
-
Gel Matrix: 10% Polyacrylamide (19:1 acrylamide:bis), 7M Urea.
-
Running Buffer: 0.5x TBE.
Step-by-Step Workflow:
-
Gel Casting: Polymerize the gel with 50 µg/mL APM incorporated directly into the gel mix. Caution: APM is toxic.
-
Sample Prep: Deacylate total tRNA (pH 9.0, 37°C, 30 min) to remove amino acids that affect migration.
-
Electrophoresis: Run at 150V (constant voltage) for 4-6 hours. The mercury in the APM interacts covalently with the exocyclic sulfur of nm5s2U.
-
Visualization: Stain with SYBR Gold or perform Northern Blotting for specific tRNAs (Lys, Glu, Gln).
-
Result Interpretation: Thiolated tRNA (nm5s2U) will migrate significantly slower than non-thiolated tRNA (nm5U).
Protocol B: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry is the only method to definitively distinguish nm5s2U from mnm5s2U.
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 5.3).
-
Mobile Phase B: Acetonitrile.
MS Transitions (MRM Mode):
| Analyte | Precursor Ion (
Workflow Visualization:
Figure 2: LC-MS/MS workflow for definitive identification of nm5s2U.
Part 5: Clinical & Therapeutic Implications
Mitochondrial Diseases
While E. coli uses MnmC, human mitochondria utilize homologues (MTO1, GTPBP3) to synthesize similar taurine-derived modifications (
Antibiotic Targeting
The bacterial MnmC enzyme (specifically the domain converting nm5s2U to mnm5s2U) is distinct from human enzymes. Inhibiting MnmC leads to the accumulation of nm5s2U or cmnm5s2U. While not lethal, this hypomodification sensitizes bacteria to translational stress and heat shock, making MnmC a potential target for adjuvant antibiotic therapy .
References
-
Modomics Database. "this compound (nm5s2U) Chemical Record." Genesilico.pl. Link
-
Moukadiri, I., et al. (2014). "The output of the tRNA modification pathway... depends on the presence of the bifunctional enzyme MnmC." Nucleic Acids Research. Link
-
Igloi, G. L. (1988). "Interaction of tRNAs... with [(N-acryloylamino)phenyl]mercuric chloride (APM)." Biochemistry. Link
-
Shippy, D. C., & Fadl, A. A. (2014). "tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence."[13] Int. J. Mol.[13] Sci.Link[6]
-
Numata, T., et al. (2023). "Identification of a novel this compound methyltransferase in tRNA modification." Nucleic Acids Research. Link
Sources
- 1. Transfer RNA(5-methylaminomethyl-2-thiouridine)-methyltransferase from Escherichia coli K-12 has two enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel this compound methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. Sequence-structure-function analysis of the bifunctional enzyme MnmC that catalyses the last two steps in the biosynthesis of hypermodified nucleoside mnm5s2U in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Topic: Synthesis and Characterization of 5-Aminomethyl-2-Thiouridine (nm⁵s²U) Phosphoramidite for Oligonucleotide Synthesis
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides.
Executive Summary
5-Aminomethyl-2-thiouridine (nm⁵s²U) is a naturally occurring, post-transcriptionally modified nucleoside found at the wobble position (U34) of certain tRNAs.[1][2] Its presence is critical for accurate and efficient protein translation, particularly in decoding codons ending in A or G.[1][2] The unique structural contributions of the 5-aminomethyl group and the 2-thio modification enhance the conformational stability of the anticodon loop and modulate base-pairing properties.[2] The ability to incorporate nm⁵s²U site-specifically into synthetic oligonucleotides is of paramount importance for researchers studying tRNA biology, codon recognition, and for the development of RNA-based therapeutics.
This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of 5'-O-DMT-2'-O-TBDMS-N⁵-trifluoroacetyl-5-aminomethyl-2-thiouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. The protocols herein are designed to be robust and reproducible, and the narrative explains the critical considerations and rationale behind each step, reflecting field-proven insights.
Strategic Overview of the Synthesis
The synthesis of the target phosphoramidite is a multi-step process that requires careful selection and implementation of orthogonal protecting groups.[3] These groups are essential to prevent unwanted side reactions at reactive sites during the sequential protection and phosphitylation steps. The overall strategy is bifurcated into two main stages: the assembly of a fully protected nucleoside intermediate, followed by the phosphitylation of the 3'-hydroxyl group.
Core Principles of the Synthetic Design:
-
Orthogonal Protection: Each protecting group is chosen for its stability under the reaction conditions used for subsequent steps and its selective removal under specific, non-interfering conditions.
-
Amine Protection: The primary amine of the 5-aminomethyl group is highly nucleophilic and must be protected early in the synthesis. A trifluoroacetyl (TFA) group is selected for its stability and its lability under standard basic conditions used for oligonucleotide deprotection.[4][5]
-
Hydroxyl Protection: The 5'-hydroxyl is protected with a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile.[3] The 2'-hydroxyl is protected with a tert-butyldimethylsilyl (TBDMS) group, which is removed by a fluoride source.[3] This orthogonality is fundamental to RNA phosphoramidite chemistry.
-
Phosphitylation: The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position using a standard phosphitylating agent.[6]
Below is a diagram illustrating the high-level synthetic pathway.
Caption: High-level synthetic pathway for this compound phosphoramidite.
Detailed Protocols and Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All reagents are chemical irritants; consult Safety Data Sheets (SDS) before use. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are required for several steps, particularly the phosphitylation reaction.
Part A: Synthesis of Fully Protected N⁵-Trifluoroacetyl-5-aminomethyl-2-thiouridine
This section details the preparation of the key intermediate: 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N⁵-(trifluoroacetyl)-5-aminomethyl-2-thiouridine .
-
Principle: The primary 5'-hydroxyl group is selectively protected using DMT-Cl. Its steric bulk favors reaction at the less hindered primary hydroxyl over the secondary 2'- and 3'-hydroxyls. Pyridine acts as a solvent and a base to neutralize the HCl byproduct.
-
Protocol:
-
Dry 2-thiouridine (1.0 eq) by co-evaporation with anhydrous pyridine (3x) and place in a round-bottom flask under an inert atmosphere.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (DCM:MeOH 9:1).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Perform an extractive workup using dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
-
-
Expected Yield: 85-95%.
-
Principle: The 2'-hydroxyl is protected using TBDMS-Cl. Silver nitrate (AgNO₃) is used as a catalyst that selectively promotes silylation at the 2'-position over the 3'-position, a well-established method in ribonucleoside chemistry.
-
Protocol:
-
Dissolve the 5'-O-DMT-2-thiouridine from Step A1 (1.0 eq) in anhydrous pyridine in a flask protected from light.
-
Add AgNO₃ (1.5 eq) and stir for 30 minutes.
-
Add TBDMS-Cl (1.2 eq) and continue stirring at room temperature for 16-24 hours. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
-
-
Expected Yield: 70-85%.
-
Principle: This is a two-part transformation. First, a formyl group is introduced at the C5 position via a Vilsmeier-Haack reaction. Second, the resulting aldehyde undergoes reductive amination, followed by immediate protection of the newly formed primary amine with a trifluoroacetyl group. This sequence avoids the handling of the unstable free amine.
-
Protocol:
-
Formylation:
-
To a solution of phosphoryl chloride (POCl₃, 3.0 eq) in anhydrous acetonitrile at 0 °C, slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Stir for 1 hour to form the Vilsmeier reagent.
-
Add a solution of the protected nucleoside from Step A2 (1.0 eq) in anhydrous acetonitrile to the Vilsmeier reagent at 0 °C.
-
Stir for 4-6 hours, allowing the reaction to warm to room temperature.
-
Carefully pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by chromatography to isolate the 5-formyl intermediate.
-
-
Reductive Amination & N-Protection:
-
Dissolve the 5-formyl intermediate (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 3.0 eq). Stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a mixture of pyridine and DCM.
-
Cool to 0 °C and add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise.
-
Stir for 2 hours at room temperature.
-
Perform an aqueous workup with DCM and saturated NaHCO₃.
-
Dry, concentrate, and purify the final protected nucleoside by silica gel chromatography.
-
-
-
Expected Yield: 50-65% over two steps.
Part B: Phosphitylation of the Protected Nucleoside
-
Principle: The final step is the conversion of the free 3'-hydroxyl group into a phosphoramidite. This is achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite or, more commonly, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of a weak acid activator like 4,5-dicyanoimidazole (DCI) or 1H-tetrazole.[6][7] The reaction must be performed under strictly anhydrous and inert conditions to prevent hydrolysis of the reagents and product.
-
Protocol:
-
Thoroughly dry the fully protected nucleoside from Part A (1.0 eq) under high vacuum for several hours.
-
In a flame-dried flask under an inert atmosphere, dissolve the nucleoside in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or ³¹P NMR.
-
Quench the reaction with anhydrous methanol.
-
Dilute with ethyl acetate and wash with a cold, saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a foam or oil.
-
-
Expected Yield: 80-90%.
Part C: Purification and Quality Control
-
Principle: The crude phosphoramidite must be purified to remove unreacted starting material and side products, as impurities can terminate oligonucleotide synthesis.[8] Purification is typically achieved by silica gel chromatography.[9][10] The final product's identity and purity are confirmed by NMR and mass spectrometry.
-
Purification Protocol:
-
Prepare a silica gel column and equilibrate it with the starting eluent (e.g., Hexane:Ethyl Acetate:Triethylamine 49.5:49.5:1). The presence of triethylamine is critical to neutralize the acidic silica gel and prevent degradation of the acid-sensitive phosphoramidite product.[6]
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane, maintaining a constant percentage of triethylamine.
-
Collect fractions and analyze by TLC.
-
Pool the pure fractions and concentrate under reduced pressure to yield the final product as a white, crisp foam.
-
Dry the final product under high vacuum for at least 12 hours to remove residual solvents. The process should be controlled to ensure moisture content is below 40 ppm when dissolved in acetonitrile.[9]
-
-
Quality Control:
-
³¹P NMR: This is the most critical analysis for phosphoramidites. The pure product should exhibit two distinct peaks (for the two diastereomers at the phosphorus center) in the characteristic region of ~149 ppm.[6] The absence of signals around 0-10 ppm (indicating phosphate P(V) impurities) or 138-140 ppm (phosphite triester impurity) is crucial.[6]
-
¹H NMR: Confirms the presence of all protecting groups (DMT, TBDMS, TFA, cyanoethyl) and the overall structure of the nucleoside.
-
Mass Spectrometry (ESI-MS): Confirms the correct molecular weight of the final product.
-
Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis.
| Step | Key Reagent(s) | Purpose | Typical Yield | Key QC Check |
| A1 | DMT-Cl | 5'-OH Protection | 85-95% | ¹H NMR |
| A2 | TBDMS-Cl, AgNO₃ | 2'-OH Protection | 70-85% | ¹H NMR |
| A3 | POCl₃/DMF, NaBH₃CN, TFAA | C5-Aminomethylation & N-Protection | 50-65% | ¹H NMR, MS |
| B | (iPr₂N)P(Cl)OCE | 3'-OH Phosphitylation | 80-90% | TLC |
| C | Silica Gel Chromatography | Purification | >98% Purity | ³¹P NMR, MS |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire process, from preparation to final quality control.
Caption: Step-by-step experimental workflow for phosphoramidite synthesis and validation.
References
-
Nucleoside phosphoramidite. Wikipedia.[Link]
-
Ultrapure phosphoramidites from Bioneer. Bioneer.[Link]
- Process of purifying phosphoramidites.
-
The chemical synthesis of LNA-2-thiouridine and it's influence on stability and selectivity of oligonucleotide binding to RNA. PubMed Central.[Link]
-
Proposed reaction mechanism for the biosynthetic pathway of mnm5U34. ResearchGate.[Link]
-
Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry. CORE.[Link]
-
Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis. GIST Scholar.[Link]
-
Enzymatic Synthesis of 5-Methyluridine from Adenosine and Thymine with High Efficiency. Bioscience, Biotechnology, and Biochemistry.[Link]
-
2-Thiouridine formation in Escherichia coli: a critical review. PubMed Central.[Link]
-
Synthesis of the 2-thio-dT-CE-phosphoramidite 3. ResearchGate.[Link]
-
Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. ACS Publications.[Link]
-
Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. American Chemical Society.[Link]
-
Reaction from uridine (U) to 5-aminomethyluridine (nm5U). Modomics - A Database of RNA Modifications.[Link]
-
Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry | Request PDF. ResearchGate.[Link]
-
Prebiotic Phosphorylation of 2-thiouridine Provides Either Nucleotides or DNA Building Blocks via Photoreduction. PubMed.[Link]
-
5-methylaminomethyl-2-thiouridine. Modomics - A Database of RNA Modifications.[Link]
-
Prebiotic Phosphorylation of 2-Thiouridine Provides Either Nucleotides or DNA Building Blocks via Photoreduction. PubMed Central.[Link]
-
Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. PubMed Central.[Link]
-
Antisuppressor Mutation in Escherichia coli Defective in Biosynthesis of 5-Methylaminomethyl-2-Thiouridine. American Society for Microbiology.[Link]
-
Identification of a novel this compound methyltransferase in tRNA modification. Oxford Academic.[Link]
-
Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society.[Link]
-
Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry. RSC Publishing.[Link]
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Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction | Request PDF. ResearchGate.[Link]
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Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries. Beilstein Journal of Organic Chemistry.[Link]
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A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. PubMed Central.[Link]
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Identification of a novel this compound methyltransferase in tRNA modification. Europe PMC.[Link]
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Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. MDPI.[Link]
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mass spectrometry of 5-aminomethyl-2-thiouridine
An In-Depth Guide to the Mass Spectrometry of 5-aminomethyl-2-thiouridine (nm⁵s²U)
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the analysis of this compound (nm⁵s²U), a post-transcriptionally modified nucleoside found in transfer RNA (tRNA). The presence and quantity of nm⁵s²U are critical for maintaining translational fidelity and efficiency, particularly in the decoding of specific codons.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of this and other RNA modifications due to its high specificity and accuracy.[3][4]
This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for identifying and quantifying nm⁵s²U in biological samples. The protocols outlined herein are built upon established methodologies and provide explanations for key experimental choices, ensuring both technical accuracy and practical applicability.
Foundational Principles: The Analytical Strategy
The analysis of nm⁵s²U from complex biological matrices like cells, tissues, or biofluids follows a multi-step workflow. The core principle is to liberate the modified nucleoside from the RNA polymer, separate it from a multitude of other nucleosides, and then detect it with high specificity using its unique mass-to-charge ratio and fragmentation pattern.
The overall analytical workflow is depicted below:
Caption: General workflow for nm⁵s²U analysis by LC-MS/MS.
Detailed Protocols: From RNA to Analyte
This section provides step-by-step methodologies for sample preparation and instrumental analysis.
PART A: Sample Preparation and RNA Digestion
The goal of this stage is to efficiently and completely hydrolyze RNA into its constituent nucleosides without introducing modifications or degradation.
Materials:
-
Nuclease P1 (0.5 U/μL solution in 10 mM ammonium acetate, pH 5.3)[5]
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)[5]
-
Ultrapure water (LC-MS grade)
-
RNA sample (up to 2.5 µg)
Protocol: Enzymatic Digestion of RNA
-
Reaction Setup: In a sterile 1.5 mL microcentrifuge tube, combine the following reagents:
-
RNA sample: up to 2.5 µg
-
Nuclease P1 solution: 2 µL (1 Unit)
-
Bacterial Alkaline Phosphatase (BAP): 0.5 µL
-
200 mM HEPES (pH 7.0): 2.5 µL
-
Ultrapure water: to a final volume of 25 µL[5]
Scientist's Note (Expertise & Experience): The combination of Nuclease P1 and BAP ensures complete digestion. Nuclease P1 is an endonuclease that cleaves RNA to 5'-mononucleotides. BAP is a phosphatase that removes the 5'-phosphate group to yield the final nucleoside. This dephosphorylation is crucial as it improves chromatographic retention on reversed-phase columns and enhances ionization efficiency in the mass spectrometer.
-
-
Incubation: Incubate the reaction mixture at 37°C for a minimum of 3 hours.[5] For certain RNA types or to ensure complete digestion of hypermodified regions, this incubation can be extended up to 24 hours.[5] Using a PCR instrument with a heated lid is recommended for prolonged incubations to prevent sample evaporation.[5]
-
Post-Digestion: Following incubation, the sample is ready for immediate LC-MS/MS analysis. If analysis is not immediate, store the digested sample at -80°C. Centrifugation at high speed (e.g., 16,000 x g) for 5 minutes can be performed to pellet any denatured enzymes, and the supernatant can be transferred to an HPLC vial.
PART B: LC-MS/MS Analysis
This phase involves the chromatographic separation of nm⁵s²U from other nucleosides and its subsequent detection and fragmentation by the mass spectrometer.
Instrumentation:
-
An ultra-high-pressure liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source.[1][6]
1. Liquid Chromatography (LC) Method
Reversed-phase chromatography is the most common method for separating nucleosides.[4][7]
| Parameter | Condition | Rationale (Expertise & Experience) |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | The C18 stationary phase provides excellent retention and separation for the diverse polarity range of modified nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analytes, which is essential for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent that provides good elution strength for nucleosides. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 35°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient | See table below | A gradient is necessary to resolve early-eluting polar compounds from later-eluting nonpolar ones. |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 1 |
| 1.0 | 1 |
| 12.0 | 20 |
| 12.1 | 95 |
| 14.0 | 95 |
| 14.1 | 1 |
| 17.0 | 1 |
Scientist's Note (Trustworthiness): This gradient is a robust starting point. It should be optimized for your specific UHPLC system and column to ensure baseline separation of nm⁵s²U from any isobaric or isomeric compounds, such as 5-methylaminomethyl-2-thiouridine (mnm⁵s²U).[1][8]
2. Mass Spectrometry (MS) Method
The analysis is performed using positive mode electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The parameters below are typical for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, which provides maximum sensitivity and selectivity.[9][10]
| Parameter | Setting | Rationale (Expertise & Experience) |
| Ionization Mode | Positive Electrospray (ESI+) | Nucleosides readily form protonated molecules [M+H]⁺ in the presence of an acidic mobile phase. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 350°C | Facilitates desolvation of the ESI droplets.[1] |
| Gas Flow Rates | Instrument Dependent | Sheath and auxiliary gas flows must be optimized to ensure efficient desolvation and ion transmission. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For targeted quantification, MRM provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition. |
MRM Transitions for this compound (nm⁵s²U):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| nm⁵s²U | 290.1 | 158.0 | ~20 |
| Internal Standard | (e.g., ¹⁵N₅-Guanosine) | (Specific to standard) | (Optimized) |
Scientist's Note (Authoritative Grounding): The precursor ion at m/z 290.1 corresponds to the protonated molecule of nm⁵s²U ([M+H]⁺).[11] The most abundant and specific product ion at m/z 158.0 results from the characteristic cleavage of the glycosidic bond, leaving the protonated nucleobase, [5-aminomethyl-2-thiouracil+H]⁺. This fragmentation is the cornerstone of its specific detection.
Understanding the Fragmentation
The selectivity of tandem mass spectrometry relies on the predictable fragmentation of the parent ion. For nm⁵s²U, collision-induced dissociation (CID) primarily results in the cleavage of the N-glycosidic bond between the ribose sugar and the nucleobase.
Caption: Fragmentation of protonated nm⁵s²U in the collision cell.
This fragmentation pattern, where the bond between the sugar and the base is broken, is characteristic of nucleosides in mass spectrometry and allows for highly specific detection.[12] The resulting base fragment retains the unique chemical modifications, making it an ideal ion for quantification.
References
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Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols. [Link]
-
Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International. [Link]
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Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Journal of Chromatography B. [Link]
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Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Journal of the American Society for Mass Spectrometry. [Link]
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Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. Accounts of Chemical Research. [Link]
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Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]
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LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. International Journal of Molecular Sciences. [Link]
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Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu Corporation. [Link]
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RNA Sample Preparation Strategies for Mass Spectrometry Sequencing of the Epitranscriptome and Therapeutic RNAs: A Review. ResearchGate. [Link]
-
mRNA Modification Analysis by MS. CD Genomics. [Link]
-
Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research. [Link]
-
Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research. [Link]
-
Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli. ACS Omega. [Link]
-
Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research. [Link]
-
Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli. ACS Omega. [Link]
-
Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research. [Link]
-
Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Genes. [Link]
-
Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2- thiouridine in tRNA of Eukaryotic Cells. Preprints.org. [Link]
-
This compound (nm5s2U). Modomics - A Database of RNA Modifications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Identification of a novel this compound methyltransferase in tRNA modification. PubMed. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
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Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). ResearchGate. [Link]
-
Electrospray ionization mass spectrometry of 5-methyl-2'-deoxycytidine and its determination in urine by liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Positive electrospray ionization mass spectra of a solution of 5 mM of... ResearchGate. [Link]
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in vitro synthesis of nm5s2U-containing RNA
High-Fidelity In Vitro Synthesis of N-methyl-5-sulfanyl-2-uridine (nm⁵s²U)-Containing RNA
Introduction: The Biological & Therapeutic Significance of nm⁵s²U
N-methyl-5-sulfanyl-2-uridine (nm⁵s²U) is a post-transcriptionally modified nucleoside belonging to the family of 2-thiouridines, which are found predominantly at the wobble position (U34) of the anticodon loop in specific transfer RNAs (tRNAs).[1][2] These modifications are not mere decorations; they are critical for maintaining translational fidelity and efficiency.
The presence of the 2-thio group restricts the conformational flexibility of the uridine base, primarily enforcing the C3'-endo sugar pucker, which enhances base stacking in the anticodon loop.[3] This structural rigidity is crucial for preventing misreading of near-cognate codons during protein synthesis.[3][4] Specifically, modifications like 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) are essential for the accurate decoding of codons in the split codon boxes for amino acids such as Lys, Glu, and Gln.[5][6]
From a therapeutic and drug development perspective, the absence or deficiency of these modifications is linked to significant human pathologies, including mitochondrial diseases like MELAS and MERRF, and various neurodegenerative disorders.[7][8] This connection underscores the importance of studying the functional impact of nm⁵s²U. Furthermore, the incorporation of modified nucleosides into synthetic RNA, particularly mRNA, is a cornerstone of modern therapeutics. Modifications can enhance RNA stability against nuclease degradation and modulate the innate immune response, which is critical for the development of mRNA vaccines and therapies.[9][10][11]
These application notes provide a comprehensive, field-tested framework for the robust in vitro synthesis of nm⁵s²U-containing RNA, enabling researchers to produce high-quality material for functional studies, structural biology, and therapeutic screening.
Principle of the Method: Modified In Vitro Transcription (IVT)
The synthesis of nm⁵s²U-RNA is achieved through enzymatic in vitro transcription (IVT). This process utilizes a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to transcribe a linear DNA template into a corresponding RNA molecule.[12][13][14]
T7 RNA polymerase is a highly processive, single-subunit enzyme renowned for its wide substrate tolerance, making it an ideal catalyst for incorporating non-canonical or modified nucleotide triphosphates (NTPs).[15][16][17] The protocol involves the complete substitution of standard Uridine-5'-Triphosphate (UTP) with N-methyl-5-sulfanyl-2-uridine-5'-Triphosphate (nm⁵s²U-TP) in the IVT reaction mix. The polymerase recognizes nm⁵s²U-TP and incorporates it into the nascent RNA strand at positions dictated by adenine (A) residues in the DNA template.
Subsequent purification steps are critical to remove reaction byproducts, including the DNA template, unincorporated NTPs, aborted transcripts, and the polymerase enzyme itself, yielding a pure nm⁵s²U-modified RNA product.[][19]
Experimental Workflow Overview
The entire process, from template generation to final product validation, can be visualized as a multi-stage workflow. Each stage requires careful execution to ensure the highest quality and yield of the final nm⁵s²U-RNA.
Caption: High-level workflow for the synthesis and validation of nm⁵s²U-containing RNA.
Detailed Protocols & Methodologies
Preparation of the DNA Template
A high-quality, linear double-stranded DNA template is the prerequisite for successful IVT. The template must contain a T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAG-3') upstream of the sequence to be transcribed. The initiating nucleotide of the transcript is typically a guanosine (+1 G) for maximal transcription efficiency with T7 RNA polymerase.[20]
Protocol:
-
Template Generation:
-
Option A (PCR Amplification): Design forward primers that include the full T7 promoter sequence followed by the desired RNA sequence. Design a reverse primer complementary to the end of the target sequence. Perform high-fidelity PCR to generate the template.
-
Option B (Plasmid Linearization): Clone the target sequence downstream of a T7 promoter in a suitable plasmid vector. Linearize the plasmid completely with a restriction enzyme that cuts immediately at the desired 3' end of the transcript.
-
-
Template Purification: Purify the PCR product or linearized plasmid using a standard PCR cleanup kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Quality Control:
-
Verify the size and purity of the DNA template by running an aliquot on a 1% agarose gel. A single, sharp band of the correct size should be observed.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm. The A260/A280 ratio should be ~1.8.
-
In Vitro Transcription (IVT) Reaction with nm⁵s²U-TP
This is the core enzymatic step where the RNA molecule is synthesized. The complete substitution of UTP with nm⁵s²U-TP is the key modification. Due to the presence of a thiol group, which is susceptible to oxidation, the inclusion of a reducing agent like Dithiothreitol (DTT) is mandatory to preserve the integrity of the modified nucleotide.[21]
IVT Reaction Components:
| Component | Stock Concentration | Volume for 20 µL Rxn | Final Concentration | Rationale |
| Nuclease-Free Water | — | Up to 20 µL | — | Reaction Solvent |
| 5x Transcription Buffer | 5x | 4 µL | 1x | Provides optimal pH, salts (Tris-HCl, MgCl₂) and spermidine.[22] |
| ATP | 100 mM | 2 µL | 10 mM | Building block for RNA |
| CTP | 100 mM | 2 µL | 10 mM | Building block for RNA |
| GTP | 100 mM | 2 µL | 10 mM | Building block for RNA |
| nm⁵s²U-TP | 100 mM | 2 µL | 10 mM | Modified building block (replaces UTP) |
| Dithiothreitol (DTT) | 100 mM | 2 µL | 10 mM | Reducing agent to protect the thio-group from oxidation.[23] |
| Linear DNA Template | 1 µg/µL | 1 µL | 50 ng/µL | Template for transcription |
| T7 RNA Polymerase Mix | High Conc. | 2 µL | — | The catalyst for RNA synthesis.[15] |
| RNase Inhibitor | 40 U/µL | 0.5 µL | 1 U/µL | Protects nascent RNA from degradation |
Protocol:
-
Thaw all reagents on ice, except for the transcription buffer which can be thawed at room temperature. Gently vortex and briefly centrifuge each component before use.
-
At room temperature, assemble the reaction in a nuclease-free microcentrifuge tube in the order listed in the table. This is important to prevent precipitation of DNA by spermidine in the buffer.
-
Mix the components gently by pipetting up and down, then briefly centrifuge to collect the entire volume at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours. For transcripts shorter than 0.3 kb, the incubation can be extended overnight (up to 16 hours) to increase yield.[24]
-
DNase Treatment: Following incubation, add 1 µL of RNase-free DNase I to the reaction mix. Mix gently and incubate at 37°C for 15-30 minutes to completely degrade the DNA template.[24]
Caption: Core components and products of the nm⁵s²U-RNA in vitro transcription reaction.
Purification of nm⁵s²U-RNA
Purification is essential to remove contaminants that can interfere with downstream applications.[12][] The choice of method depends on the required purity, yield, and RNA size.
-
Silica-Based Spin Columns: (Recommended for most applications) This method is fast and effectively removes proteins, salts, and the majority of unincorporated nucleotides. Select a column with an appropriate size cutoff for your transcript.[19]
-
Lithium Chloride (LiCl) Precipitation: This method is effective for larger RNAs (>300 nt) and selectively precipitates RNA, leaving most unincorporated NTPs and proteins in the supernatant. It is a cost-effective option for large-scale preparations.[19]
-
HPLC Purification: For therapeutic applications or when the highest purity is required, High-Performance Liquid Chromatography (HPLC) is the gold standard. It provides excellent separation of full-length transcripts from aborted sequences and can remove dsRNA contaminants that may be immunogenic.[25][26]
Protocol (Spin Column):
-
Follow the manufacturer's protocol for the chosen RNA cleanup kit (e.g., NEB Monarch, Zymo Research RNA Clean & Concentrator).
-
Typically, this involves adding a binding buffer (often containing ethanol) to the IVT reaction mixture.
-
Pass the mixture through the silica spin column. The RNA will bind to the membrane.
-
Wash the column with the provided wash buffers to remove contaminants.
-
Elute the purified nm⁵s²U-RNA in a small volume of nuclease-free water.
Quality Control and Verification of Incorporation
Final validation ensures the integrity, quantity, and successful incorporation of the modified nucleotide.
-
Quantification: Measure the RNA concentration using a spectrophotometer (A260). The A260/A280 ratio should be ~2.0 for pure RNA.
-
Integrity Analysis: Run an aliquot of the purified RNA on a denaturing polyacrylamide gel (dPAGE) or a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected molecular weight indicates a high-quality, full-length product.
-
Verification of nm⁵s²U Incorporation (Advanced):
-
Principle: To definitively confirm the presence of nm⁵s²U, the purified RNA is enzymatically digested into its constituent nucleosides, which are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol Outline: a. Digest ~1 µg of purified RNA to single nucleosides using a cocktail of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Alkaline Phosphatase).[27] b. Analyze the digestate by LC-MS. c. Compare the retention time and mass-to-charge ratio (m/z) of the peaks to a known standard for nm⁵s²U. The presence of a peak corresponding to the exact mass of nm⁵s²U confirms its successful incorporation.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No RNA Yield | Inactive polymerase; Degraded DNA template; RNase contamination; Incorrect NTP concentrations. | Use a fresh aliquot of polymerase; Verify template integrity on a gel; Use nuclease-free reagents and workspace; Double-check all reagent concentrations. |
| Smear on Gel / Truncated Products | High Mg²⁺ concentration; Suboptimal NTP balance; Template secondary structure. | Optimize Mg²⁺ concentration (try a range from 10-30 mM); Ensure equimolar concentrations of all NTPs; Incubate at a higher temperature (e.g., 42°C) if the template is GC-rich. |
| Product is Larger than Expected | Template was not fully linearized (for plasmid templates); Polymerase added a non-templated 3' tail. | Ensure complete restriction digest of the plasmid; Use a 2'-O-Me ribonucleotide at the 5'-end of the antisense strand of the DNA template to minimize tailing.[16] |
| Poor Purity (Low A260/280) | Incomplete removal of polymerase or other proteins. | Re-purify the RNA using a spin column or perform a phenol:chloroform extraction followed by ethanol precipitation. |
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Jasiecki, J., & Pabijaniak, M. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. Available at: [Link]
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Golden, B. L. (2009). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Weissman, D., Pardi, N., Muramatsu, H., & Karikó, K. (2013). HPLC purification of in vitro transcribed long RNA. Methods in Molecular Biology. Available at: [Link]
-
Sheng, J., & Hassan, A. E. A. (2015). Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage. ACS Chemical Biology. Available at: [Link]
-
Moon, S. L., & Parker, R. (2011). In Vitro Transcription of Modified RNAs. Methods in Molecular Biology. Available at: [Link]
-
Milisavljević, N., Perlíková, P., Pohl, R., & Hocek, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Svidritskiy, E., et al. (2019). Synthesis of (c)mnm5s2U, (c)mnm5Se2U, and (c)mnm5ges2U (ge - is the abbreviation of a geranyl group). ResearchGate. Available at: [Link]
- Sabnis, S., et al. (2021). Processes for purifying downstream products of in vitro transcription. Google Patents.
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Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research. Available at: [Link]
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Vaught, J. D., Dewey, T., & Eaton, B. E. (2004). T7 RNA polymerase transcription with 5-position modified UTP derivatives. Journal of the American Chemical Society. Available at: [Link]
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Jasiecki, J., & Pabijaniak, M. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. Available at: [Link]
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Hocek, M., et al. (2019). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. Organic Chemistry Portal. Available at: [Link]
-
Sochacka, E., et al. (2017). Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). Current Organic Chemistry. Available at: [Link]
-
Sochacka, E., et al. (2017). Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). ResearchGate. Available at: [Link]
-
Björk, G. R., et al. (2007). A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast. Genes & Development. Available at: [Link]
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Thiaville, P. C., & de Crécy-Lagard, V. (2015). The emerging role of complex modifications of tRNALysUUU in signaling pathways. RNA Biology. Available at: [Link]
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Schaffrath, R., & Leidel, S. A. (2017). Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer. Genes. Available at: [Link]
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Armengod, M. E., et al. (2023). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. bioRxiv. Available at: [Link]
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Guzzi, N., & Ciesla, M. (2018). tRNA-Derived Small RNAs: Biogenesis, Modification, Function and Potential Impact on Human Disease Development. International Journal of Molecular Sciences. Available at: [Link]
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Armengod, M. E., et al. (2024). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Journal of Bacteriology. Available at: [Link]
-
Sochacka, E., et al. (2017). Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). Bentham Science. Available at: [Link]
-
Chan, C. M., & Huang, B. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA. Available at: [Link]
-
Armengod, M. E., et al. (2024). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Journal of Bacteriology. Available at: [Link]
-
Chan, C. M., & Huang, B. (2019). Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. Methods in Molecular Biology. Available at: [Link]
-
Drienovská, I., et al. (2024). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. Available at: [Link]
-
Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research. Available at: [Link]
-
Wang, D., & Wang, Q. (2021). Sulfur modification in natural RNA and therapeutic oligonucleotides. Chemical Society Reviews. Available at: [Link]
-
Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research. Available at: [Link]
-
Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research. Available at: [Link]
-
Phizicky, E. M., & Hopper, A. K. (2014). Transfer RNA and human disease. Frontiers in Genetics. Available at: [Link]
-
Chan, C. M., & Huang, B. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the gamma-toxin endonuclease. ResearchGate. Available at: [Link]
-
Fleming, A. M., et al. (2021). Structural analysis of uridine modifications in solved RNA structures. RNA. Available at: [Link]
-
Fančovič, M., et al. (2023). Enzymatic synthesis of reactive RNA probes containing squaramate-linked cytidine or adenosine for bioconjugations and cross-linking with proteins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hayes, M., & Mustoe, A. M. (2022). Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches. Molecules. Available at: [Link]
-
Smith, E. (2022). Addressing RNA Research Challenges. Technology Networks. Available at: [Link]
-
Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Chemical modification: the key to clinical application of RNA interference? Journal of Clinical Investigation. Available at: [Link]
-
Chimnaronk, S., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research. Available at: [Link]
Sources
- 1. Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transfer RNA and human disease [frontiersin.org]
- 9. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur modification in natural RNA and therapeutic oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00038A [pubs.rsc.org]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. WO2021030533A1 - Processes for purifying downstream products of in vitro transcription - Google Patents [patents.google.com]
- 13. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 17. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. themoonlab.org [themoonlab.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. neb.com [neb.com]
- 25. HPLC purification of in vitro transcribed long RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Determination of Proteins Binding the Hypermodified Nucleotide nm⁵s²U
Abstract
The hypermodified wobble nucleotide 5-methylaminomethyl-2-thiouridine (nm⁵s²U) is a critical determinant of translational fidelity in bacteria, specifically within tRNA
Part 1: The Biochemistry of nm⁵s²U
Structural Significance
The nm⁵s²U modification consists of two distinct chemical alterations to the uridine base:
-
C2-Thiolation (s²): Replaces the C2-oxo group with sulfur. This enhances stacking interactions and imposes a C3'-endo sugar pucker, pre-organizing the anticodon loop for ribosomal binding.
-
C5-Methylaminomethylation (nm⁵): A bulky side chain that prevents frameshifting and stabilizes U:G wobble pairing.
Biosynthetic Pathway & Target Identification
Understanding the pathway is essential for generating the ligand. nm⁵s²U is an intermediate in E. coli, formed after MnmE/MnmG action and before final methylation by MnmC.[1][2]
Figure 1: Biosynthetic pathway of nm⁵s²U. To isolate the nm⁵s²U target, the reaction must be halted before the MnmC2 methylation step or utilize an MnmC2-inactive mutant.
Part 2: Sample Preparation & Stability
The "Desulfuration Trap"
The primary failure mode in crystallizing nm⁵s²U complexes is the oxidative conversion of the 2-thio group (C=S) to a 4-pyrimidinone (H2U) or reversion to uridine (C=O). This structural degradation destroys the specific contacts required for protein binding.
Critical Protocol: Enzymatic Reconstitution Do not rely on solid-phase synthesis for >10-mer RNA containing s²U. The chemistry is too harsh. Use enzymatic modification of T7-transcribed RNA.
Step-by-Step Reconstitution:
-
Transcription: Generate unmodified tRNA
via T7 RNA polymerase. Purify via Urea-PAGE. -
Thiolation (The MnmA Step):
-
Incubate 10 µM tRNA with 1 µM recombinant MnmA, 5 mM ATP, 1 mM L-Cysteine, 10 µM IscS (sulfur transferase).
-
Checkpoint: Verify s²U formation via APM-PAGE (Acryloylaminophenylmercuric chloride gel), which retards thiolated RNA.
-
-
Side Chain Installation (The MnmE/G Step):
-
React s²U-tRNA with MnmE/MnmG complex, GTP, and Glycine to form cmnm⁵s²U.
-
-
Conversion to nm⁵s²U:
-
Treat with MnmC (E296A mutant) . The E296A mutation inactivates the SAM-dependent methyltransferase domain (MnmC2) but retains the hydrolase activity (MnmC1) that converts cmnm⁵s²U
nm⁵s²U.
-
Buffer Optimization Table
The following additives are mandatory for maintaining nm⁵s²U integrity during crystallization trials.
| Component | Concentration | Function | Mechanism of Action |
| TCEP | 1–2 mM | Reductant | Prevents oxidative desulfuration of s²U without chelating metals (unlike DTT). |
| Magnesium Acetate | 5–10 mM | Stabilizer | Stabilizes the tRNA anticodon loop structure; essential for MnmC/Ribosome binding. |
| Polyamine (Spermine) | 0.5–1.0 mM | Charge Shield | Neutralizes phosphate backbone; critical for packing of hypermodified loops. |
| pH Range | 6.5 – 7.5 | Stability | Avoid pH > 8.0; alkaline conditions accelerate thiocarbonyl hydrolysis. |
Part 3: Crystallization Strategy
Complex Formation
Binding of nm⁵s²U-tRNA to its target protein (e.g., MnmC) is often weak (
-
Ratio: Mix Protein:RNA at 1:1.2 molar ratio.
-
Incubation: 30 mins at 4°C in the presence of 2 mM TCEP.
-
Cross-linking (Optional): If the complex is unstable, mild UV cross-linking (312 nm) can covalently link s²U to aromatic residues in the binding pocket (s²U is a zero-length crosslinker). Note: This alters the structure and should be a last resort.
Anaerobic Screening
Set up crystal trays in an anaerobic chamber or use heavy oil coverage immediately. Oxygen is the enemy of the s²U modification.
Figure 2: Workflow for crystallizing nm⁵s²U complexes. QC steps are critical to ensure the ligand is not degraded before crystallization.
Part 4: Data Collection & Validation
Radiation Damage Mitigation
The C=S bond is highly susceptible to X-ray radiation damage.
-
Protocol: Use a helical scan (vector) collection strategy to distribute the dose along the crystal volume.
-
Dose Limit: Limit total dose to <10 MGy if possible.
The "Sulfur Signal" (S-SAD)
The most robust way to prove you have nm⁵s²U (and not nm⁵U) is to use the Anomalous Signal of Sulfur.
-
Energy: Collect data at 6-7 keV (approx. 1.7–2.0 Å wavelength).
-
Logic: At this wavelength, the anomalous signal (
) of sulfur is significant (~0.7–0.9 e⁻). -
Validation: Calculate an anomalous difference Fourier map. You should see a strong peak (>4
) specifically at the U34 wobble position. If this peak is absent, your ligand has oxidized to nm⁵U.
Refinement Restraints
Standard crystallographic libraries (CCP4/Phenix) may not contain accurate restraints for nm⁵s²U.
-
Generation: Use eLBOW (Phenix) or AceDRG (CCP4).
-
Input: SMILES string for nm⁵s²U: CNCC1=CN(C2OC(COP(=O)(O)O)C(O)C2O)C(=S)NC1=O (Verify stereochemistry).
-
Check: Ensure the C2=S bond length is restrained to approx 1.67 Å (longer than C=O ~1.22 Å).
References
-
Biosynthesis & Pathway
- Yim, L., et al. (2006). The MnmE/MnmG Complex: Structure and Function.
-
Source:
-
MnmC Mechanism & Structure
- Pearson, R.L., et al. (2011). Structure of the tRNA-modifying enzyme MnmC.
-
Source:
-
Chemical Stability of s²U
- Urbonavičius, J., et al. (2001).
-
Source:
-
Ribosome Decoding of Thiolated tRNA
- Murphy, F.V., et al. (2004). Mechanism for decoding of the A-site codon by the ribosome.
-
Source:
-
Sulfur-SAD Phasing
- Rose, J.P., et al. (2015). Sulfur SAD phasing of proteins.
-
Source:
Sources
Application Note: High-Fidelity Solid-Phase Synthesis of nm5s2U-Modified RNA
Topic: Solid-phase synthesis of nm5s2U modified oligonucleotides Content Type: Detailed Application Notes and Protocols
Abstract & Biological Context
The modification 5-methylaminomethyl-2-thiouridine (nm5s2U) is a critical "wobble" position nucleotide found in bacterial and mitochondrial tRNAs (specifically tRNA
Synthesizing oligonucleotides containing nm5s2U presents a unique chemical paradox:
-
Sulfur Sensitivity: The 2-thiocarbonyl function is highly susceptible to oxidative desulfurization (exchange of sulfur for oxygen) when exposed to standard iodine-based oxidation reagents used in phosphoramidite chemistry.
-
Amine Reactivity: The exocyclic secondary amine at the 5-position requires orthogonal protection (typically Trifluoroacetyl, TFA) that is stable during synthesis but removable during global deprotection.
This Application Note details a validated protocol using tert-Butyl Hydroperoxide (TBHP) as a non-aqueous oxidant to preserve the sulfur modification, ensuring high spectral fidelity of the final RNA construct.
Chemical Strategy & Critical Reagents
The "Sulfur-Safe" Approach
Standard RNA synthesis utilizes aqueous Iodine (
Solution: We replace Iodine with tert-Butyl Hydroperoxide (TBHP) in a non-aqueous solvent (Toluene or Acetonitrile). TBHP effectively oxidizes the phosphorus backbone without attacking the thiocarbonyl group.
Key Materials
| Component | Specification | Purpose |
| Monomer | 5'-O-DMT-2'-O-TBDMS-5-(N-TFA-methylaminomethyl)-2-thiouridine 3'-CE phosphoramidite | The modified building block.[1][2] Note the TFA protection on the 5-position amine. |
| Oxidizer | 1.0 M tert-Butyl Hydroperoxide (TBHP) in Toluene (anhydrous) | CRITICAL: Replaces Standard Iodine Solution. Prevents |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or BTT (0.25 M) | Standard activation; ETT is often preferred for RNA to reduce coupling time. |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | Standard detritylation. |
| Capping | Cap A (Ac2O/THF) + Cap B (N-Methylimidazole) | Standard capping. |
Workflow Visualization
The following diagram illustrates the modified synthesis cycle required for nm5s2U incorporation. Note the deviation at the oxidation step.[3]
Figure 1: Modified Phosphoramidite Cycle. The red node highlights the substitution of Iodine with TBHP to prevent oxidative desulfurization of the 2-thiouridine moiety.
Detailed Experimental Protocols
Protocol A: Automated Solid-Phase Synthesis
Platform: Applied Biosystems 394 or MerMade 12 (Scalable) Scale: 1.0 µmol
-
System Preparation:
-
Flush the oxidizer line with Acetonitrile to remove any traces of Iodine/Pyridine/Water.
-
Install the 1.0 M TBHP in Toluene bottle on the oxidizer position.
-
Note: TBHP is compatible with standard delivery lines but should be stored at 4°C when not in use to maintain titer.
-
-
Monomer Dissolution:
-
Dissolve the nm5s2U phosphoramidite in anhydrous Acetonitrile to a concentration of 0.1 M .
-
Tip: If the amidite is sluggish to dissolve, add 10% (v/v) anhydrous Dichloromethane (DCM).
-
-
Cycle Parameters (Modifications):
-
Coupling: Increase coupling time to 10–12 minutes (standard RNA is 5-6 min). The steric bulk of the 2'-TBDMS and the 5-position modification requires extended diffusion time into the pore.
-
-
Inject TBHP solution.
-
Wait Step: 600 seconds (10 minutes).
-
Reasoning: Peroxide oxidation is kinetically slower than Iodine oxidation. Insufficient time leads to deletion sequences (n-1).
-
-
Capping: Standard conditions.
-
Detritylation: Standard conditions.
-
Protocol B: Two-Stage Deprotection
Objective: Remove base protection (TFA, ibu, Pac) and the 2'-TBDMS groups without damaging the sulfur.
Step 1: Base Deprotection & Cleavage
-
Transfer the CPG support to a screw-cap vial.
-
Add 1.5 mL of AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Alternative: If concerned about hydrolysis, use Ethanolic Ammonia (sat. NH3 in EtOH) for 16h at RT.
-
-
Incubate at 65°C for 20 minutes (if using AMA) or Room Temperature for 2 hours .
-
Note: The TFA group on the nm5 amine is labile and removes easily. The 2-thio group is stable in ammonia/methylamine provided no oxidants are present.
-
-
Evaporate to dryness using a SpeedVac. Do not use heat >40°C during evaporation.
Step 2: 2'-O-Desilylation
-
Resuspend the pellet in 100 µL anhydrous DMSO.
-
Add 125 µL Triethylamine Trihydrofluoride (TEA·3HF) .
-
Incubate at 65°C for 2.5 hours .
-
Quench by adding 1 mL of cold Isopropanol.
-
Precipitate at -20°C for 1 hour, then centrifuge (12,000 x g, 15 min).
-
Discard supernatant; wash pellet with 70% Ethanol.
Quality Control & Validation
Mass Spectrometry (ESI-MS)
The most definitive check for sulfur integrity is the mass difference between the product and a Uridine-substituted control.
-
Target Mass: Calculate the exact mass of the RNA.
-
Desulfurized Artifact: If oxidation occurred, you will see a peak at [Target Mass - 16 Da] (Oxygen = 16, Sulfur = 32; Difference = 16).
-
Acceptance Criteria: The (M-16) peak should be <5% of the total ion count.
UV Melting Analysis
nm5s2U stabilizes base pairing.
-
Prepare 1.0 µM RNA + 1.0 µM Complementary RNA in buffer (10 mM Phosphate, 100 mM NaCl, pH 7.0).
-
Ramp temperature 20°C to 90°C.
-
Validation: The
of the nm5s2U duplex should be 2–4°C higher than the unmodified U-containing control duplex due to the C3'-endo conformation imposed by the 2-thio group.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass Spec shows M-16 peak | Oxidative Desulfurization | STOP. Check oxidizer line. Did you flush the Iodine completely? Ensure TBHP is fresh. |
| Low Coupling Efficiency | Steric Hindrance / Water | Increase coupling time to 15 min. Ensure amidite is dissolved in <50 ppm water acetonitrile. |
| Incomplete Deprotection (+96 Da) | TFA group retention | The N-TFA group on the 5-aminomethyl chain is usually labile, but if observed, extend AMA treatment time or switch to 55°C for 1 hour. |
| Degradation (Smear on Gel) | RNAse contamination or Heat | Use DEPC-treated water. Avoid heating the sulfur-modified RNA above 65°C for prolonged periods during workup. |
References
-
Ashraf, S. S. et al. (1999). Solid phase synthesis of RNA containing the modified nucleoside 5-methylaminomethyl-2-thiouridine.[8]Nucleic Acids Research , 27(2), 524–531. [Link]
-
Malkiewicz, A. et al. (2014). Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry.[8][9]Organic & Biomolecular Chemistry , 12, 1052-1056.[9] [Link]
-
Kumar, R. K. & Davis, D. R. (1997).[10] Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability.[10]Nucleic Acids Research , 25(6), 1272–1280. [Link]
-
Glen Research. (2011). Oxidation of 2-Thiouridine.[5][11]Glen Report , 23.2. [Link]
Sources
- 1. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. Efficient assessment of modified nucleoside stability under conditions of automated oligonucleotide synthesis: characterization of the oxidation and oxidative desulfurization of 2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of N-methyl-5-sulfur-2-uridine (nm5s2U) RNA
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-methyl-5-sulfur-2-uridine (nm5s2U) modified RNA. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique modification into their RNA oligonucleotides. The presence of the 2-thio and C5-substituents introduces specific challenges not encountered in standard RNA synthesis.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of phosphoramidite preparation, solid-phase synthesis, deprotection, and purification of nm5s2U-containing RNA.
Section 1: The nm5s2U Phosphoramidite Building Block
The success of your entire synthesis hinges on the quality and stability of the phosphoramidite monomer. Unlike standard RNA amidites, the nm5s2U monomer requires careful handling and specific protecting group strategies to ensure its integrity.
Frequently Asked Questions (FAQs)
Question: What are the primary challenges in preparing the nm5s2U phosphoramidite?
Answer: The synthesis of the nm5s2U phosphoramidite is a multi-step process that presents several challenges.[3][4] First, the 2-thiocarbonyl group is sensitive and can be prone to oxidation. Second, appropriate protecting groups must be chosen for the 2'-hydroxyl of the ribose and the functional group at the 5-position to ensure they are stable throughout the phosphoramidite preparation and subsequent oligonucleotide synthesis, yet removable under conditions that do not damage the final RNA product.[5] Finally, the phosphitylation reaction to introduce the phosphoramidite moiety must be performed under strictly anhydrous conditions to achieve high yields.
Question: Which 2'-hydroxyl protecting group is recommended for nm5s2U RNA synthesis?
Answer: The choice of the 2'-hydroxyl protecting group is critical and dictates the final deprotection strategy. The most common options are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).
-
TBDMS: While widely used, TBDMS-protected amidites can exhibit slower coupling kinetics and the protecting group has a known propensity to migrate between the 2'- and 3'-hydroxyl positions.[6]
-
TOM: This group generally offers faster coupling times and is not prone to migration, making it a robust choice for synthesizing longer or more complex RNA sequences.[6]
Your selection should be compatible with a mild deprotection scheme that preserves the 2-thio modification.
Diagram: Protected nm5s2U Phosphoramidite Structure
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Troubleshooting Guide: Solid-Phase Synthesis
Question: My synthesis fails, showing low coupling efficiency specifically at the nm5s2U incorporation step. What is causing this?
Answer: Low coupling efficiency is a common issue when working with modified phosphoramidites and can be traced to several factors.
-
Causality & Explanation: The phosphoramidite coupling reaction is highly sensitive to moisture. Water competes with the free 5'-hydroxyl group on the growing RNA chain, reacting with the activated phosphoramidite to create a phosphonate that cannot be extended. [7]Modified amidites can also be less reactive than standard A, C, G, U monomers.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the nm5s2U phosphoramidite is fresh and was stored under inert gas (Argon or N2). Use only anhydrous grade acetonitrile (<10 ppm water) for dissolution and on the synthesizer. [7] 2. Optimize Coupling Time: For the nm5s2U monomer, increase the coupling time beyond the standard duration used for canonical bases. A 5-10 minute coupling time may be necessary to drive the reaction to completion. [8] 3. Check Activator: Ensure your activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) is fresh and anhydrous. An old or hydrated activator will significantly reduce coupling efficiency.
-
Question: I suspect the nm5s2U modification is being damaged during the synthesis cycles. Is this possible?
Answer: While the 2-thio group is most vulnerable during the final deprotection, some degradation can occur on-support.
-
Causality & Explanation: The iodine-based oxidation step is a potential source of oxidative damage to the sulfur atom. Although the phosphite triester is oxidized much faster, prolonged exposure or overly concentrated iodine can lead to minor side reactions with the 2-thiocarbonyl group.
-
Troubleshooting Protocol:
-
Minimize Oxidation Time: Use the shortest possible oxidation wait time recommended by your synthesizer manufacturer that still ensures complete conversion of P(III) to P(V).
-
Consider Alternative Oxidizers: For highly sensitive sequences, alternative, less aggressive oxidizers can be tested, although this requires significant methods development.
-
Protect the Thio Group: Some advanced strategies involve protecting the 2-thio group itself, though this adds considerable complexity to both the phosphoramidite synthesis and the final deprotection.
-
Section 3: Deprotection and Cleavage - The Critical Step
This is the stage where the 2-thio modification is most at risk. Standard RNA deprotection protocols using reagents like concentrated ammonium hydroxide and methylamine (AMA) are often too harsh and can lead to desulfurization. [9]The goal is to find conditions that completely remove all protecting groups from the bases, phosphates, and 2'-hydroxyls while leaving the nm5s2U moiety intact.
Data Table: Deprotection Cocktail Comparison
| Reagent Cocktail | Temperature | Time | Suitability for nm5s2U | Rationale & Comments |
| AMA (Ammonium Hydroxide/40% Methylamine) | 65 °C | 15 min | Not Recommended | Aggressive conditions. High risk of desulfurization of the 2-thio group. |
| Ammonium Hydroxide | 55 °C | 8-12 hours | Low Suitability | Slower than AMA but still poses a significant risk to the thio-modification over long incubation times. |
| Ultra-Mild Conditions (e.g., Gaseous Ammonia, Potassium Carbonate in Methanol) [10] | Room Temp | 24-48 hours | Recommended | Requires phenoxyacetyl (PAC) or other labile protecting groups on A, C, G. Minimizes risk of desulfurization but requires longer deprotection times. |
| Ethanolic Methylamine | Room Temp | 6-8 hours | Highly Recommended | A good balance of efficiency and mildness. Effectively removes standard base protecting groups with a lower risk of damaging the 2-thio group compared to aqueous bases. [8] |
Troubleshooting Guide: Deprotection
Question: My mass spectrometry results show a mass loss of ~32 Da, indicating desulfurization. How can I prevent this?
Answer: A mass loss of 32 Da (the mass of sulfur) is a clear indication that your deprotection conditions are too harsh for the 2-thiocarbonyl group.
-
Causality & Explanation: The 2-thio group can be oxidatively cleaved or undergo hydrolytic desulfurization under harsh basic conditions, converting the 2-thiouridine into a standard uridine.
-
Preventative Protocol: Ultra-Mild Deprotection
-
Cleavage from Support: Cleave the oligonucleotide from the solid support using anhydrous ethanolic methylamine. Incubate at room temperature for 6 hours.
-
Base Deprotection: Collect the supernatant. Continue the incubation at room temperature to ensure complete removal of the base protecting groups.
-
Evaporation: Carefully dry the solution in a vacuum concentrator.
-
2'-OH Deprotection: Proceed with the standard 2'-TBDMS or 2'-TOM group removal using triethylamine trihydrofluoride (TEA·3HF) in DMSO or a similar reagent. [11]This step is generally safe for the 2-thio group.
-
QC Check: Before large-scale purification, analyze a small aliquot via LC-MS to confirm the integrity of the nm5s2U modification.
-
Section 4: Purification and Analysis
Purifying modified RNA requires robust analytical techniques to ensure that the final product is of high purity and that the modification is intact. [12]
Diagram: Purification and QC Workflow
Caption: A typical workflow for the purification and analysis of synthetic RNA.
Troubleshooting Guide: Analysis
Question: My primary HPLC peak appears broad, and mass spectrometry of the peak shows multiple species, including one with +16 Da. What happened?
Answer: The observation of a +16 Da adduct is a classic sign of oxidation of the sulfur atom, converting the thiocarbonyl (C=S) to a sulfoxide (C=S=O).
-
Causality & Explanation: Sulfur atoms, particularly in a thiocarbonyl group, are susceptible to oxidation. [13]This can happen during the iodine step in synthesis, during prolonged exposure to air in basic deprotection solutions, or even during sample handling and storage if antioxidants are not present.
-
Troubleshooting Protocol:
-
Review Synthesis: Ensure the iodine oxidation step is not excessively long.
-
Degas Solutions: For all deprotection and purification steps, use buffers that have been freshly degassed to minimize dissolved oxygen.
-
Add Scavengers: Consider adding a small amount of a mild reducing agent, like dithiothreitol (DTT), to the deprotection solution to act as an antioxidant. Note: This requires careful optimization as DTT can potentially react with other parts of the molecule under certain conditions.
-
Purification Method: Anion-exchange (AEX) HPLC is often the preferred method for purifying RNA as it separates based on the number of phosphate charges, effectively removing shorter failure sequences. [12][14]Reversed-phase (RP) HPLC can then be used as an orthogonal method for desalting and further polishing.
-
Storage: Store the final purified nm5s2U-containing RNA in an RNase-free buffer at -80°C to prevent both degradation and long-term oxidation.
-
By implementing these specialized protocols and being mindful of the unique chemical sensitivities of the nm5s2U modification, researchers can successfully synthesize high-quality modified RNA for their experimental needs.
References
-
Kumar, R., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
-
Sheng, J., & Huang, Z. (2017). Synthesis of Geranyl-2-Thiouridine-Modified RNA. Current Protocols in Nucleic Acid Chemistry, 68, 4.69.1–4.69.15. Available from: [Link]
-
Nakai, Y., et al. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics, 5, 68. [Link]
-
Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic acids research, 25(6), 1272–1280. [Link]
-
Sheng, J., & Huang, Z. (2017). Synthesis of Geranyl-2-Thiouridine-Modified RNA. Current protocols in nucleic acid chemistry, 68(1), 4.69.1–4.69.15. [Link]
-
Leszczynska, G., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). RNA, 20(6), 856–866. [Link]
-
Glen Research. (2007). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report, 19(2). [Link]
-
Glen Research. (2009). RNA Deprotection. Glen Report, 21(1). [Link]
-
Wuhu Huaren Science and Technology Co., Ltd. (n.d.). Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. [Link]
-
Hartel, C., et al. (2011). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Journal of Nucleic Acids, 2011, 908720. [Link]
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
-
BioInsights. (2023). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. [Link]
-
BioInsights. (2023). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. [Link]
-
D'Atri, V., et al. (2021). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Journal of Chromatography A, 1653, 462423. Available from: [Link]
-
Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21(2). [Link]
-
Furlong, E., & Cleaves, H. J. (2024). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Life, 14(2), 240. [Link]
-
Chen, C., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS ONE, 6(6), e20783. [Link]
-
Gildea, B. D., et al. (2001). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron Letters, 42(35), 6123-6125. Available from: [Link]
-
Sochacka, E., et al. (2017). Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). Current Organic Chemistry, 21(1). [Link]
-
Pitsch, S., et al. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. Helvetica Chimica Acta, 84(12), 3773-3795. Available from: [Link]
-
Beaucage, S. L. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(11), 2247-2274. [Link]
-
Sochacka, E., et al. (2017). C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons. Nucleic Acids Research, 45(6), 3445–3459. [Link]
-
Shigi, N. (2021). Biosynthesis and Degradation of Sulfur Modifications in tRNAs. International Journal of Molecular Sciences, 22(21), 11883. [Link]
-
Lin, H., et al. (2022). Sulfur modification in natural RNA and therapeutic oligonucleotides. RSC Chemical Biology, 3(10), 1216-1230. [Link]
-
Nakai, Y., et al. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in genetics, 5, 68. [Link]
-
YMC America, Inc. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
-
Duss, O., et al. (2010). RNA synthesis and purification for structural studies. RNA biology, 7(3), 276–283. [Link]
-
Shigi, N. (2017). Diverse Mechanisms of Sulfur Decoration in Bacterial tRNA and Their Cellular Functions. International journal of molecular sciences, 18(4), 692. [Link]
-
Karolak, A., et al. (2020). Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. bioRxiv. [Link]
-
Synbio Technologies. (n.d.). Mastering the Art of RNA Synthesis: Strategies, Techniques, Applications, and Challenges. [Link]
-
Clark, W. C., et al. (2023). Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. Chemical Science, 14(10), 2636–2648. [Link]
-
Scott, L. G., & Williamson, J. R. (2016). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Methods in enzymology, 566, 141–168. [Link]
-
Bitesize Bio. (2022). Top Tips for Troubleshooting In Vitro Transcription. [Link]
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Sczepanski, J. T. (Ed.). (2016). Recombinant and In Vitro RNA Synthesis: Methods and Protocols. Methods in Molecular Biology. Available from: [Link]
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. [Link]
-
Pitsch, S., et al. (2010). Streamlined Process for the Chemical Synthesis of RNA Using 2 '-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. Helvetica Chimica Acta, 93(8), 1473-1493. Available from: [Link]
Sources
- 1. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-aminomethyl-2-thiouridine (nm⁵s²U)
Welcome to the technical support center for the synthesis of 5-aminomethyl-2-thiouridine (nm⁵s²U). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this modified ribonucleoside. The synthesis of nm⁵s²U is a multi-step process fraught with potential challenges, from protecting group strategies to the inherent lability of the thiocarbonyl group. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key experimental choices to improve your synthetic yield and purity.
Section 1: Synthesis Overview & Core Challenges
The chemical synthesis of this compound is not a trivial pursuit. Unlike its biosynthesis, which is elegantly handled by enzymes like MnmC in some bacteria[1][2][3], the bench chemist must contend with the sensitive nature of the molecule. The primary challenges revolve around:
-
Orthogonal Protecting Group Strategy: The ribose hydroxyls, the exocyclic amine of the C5-aminomethyl group, and the uracil ring itself require protection that can be selectively removed without degrading the final product.
-
Lability of the 2-Thiocarbonyl Group: The sulfur at the C2 position is highly susceptible to oxidation and desulfurization during standard oligonucleotide synthesis steps, particularly during the P(III) to P(V) oxidation.[4][5][6]
-
Installation of the C5-Aminomethyl Group: This functionalization step can be low-yielding if the precursor and reaction conditions are not optimized.
The following workflow diagram illustrates a common synthetic approach, highlighting the critical stages where issues often arise.
Caption: General workflow for chemical synthesis of nm⁵s²U.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Topic 1: Low Yields & Reaction Failures
Q1: My initial C5 functionalization (e.g., formylation or chloromethylation) of the protected 2-thiouridine is inefficient. Why?
A1: This is a common bottleneck. The reactivity of the C5 position is modest.
-
Causality: Direct electrophilic substitution at the C5 position of pyrimidines requires harsh conditions that can degrade the 2-thiouridine ring. A more reliable method is to start from a precursor that already has a handle at C5.
-
Expert Recommendation: A superior strategy involves starting with 5-hydroxymethyl-2-thiouridine. If this is not available, synthesis from 5-hydroxymethyluridine followed by thionation is an alternative, though thionation itself can be challenging. An even more direct route starts with 5-chloromethyluracil derivatives.[7]
-
Troubleshooting Steps:
-
Verify Starting Material: Ensure your protected 2-thiouridine is pure and free of any residual moisture or solvents that could quench the reagents.
-
Reagent Choice: For formylation, ensure your Vilsmeier-Haack reagent is freshly prepared. For chloromethylation, ensure anhydrous conditions.
-
Alternative Precursor: Consider synthesizing or purchasing a 5-hydroxymethyl or 5-chloromethyl precursor, which provides a more reactive handle for subsequent amination.[7][8]
-
Q2: The amination step to introduce the methylamine group is giving me a complex mixture of products and low yield. What's going wrong?
A2: The amination of a 5-formyl or 5-halomethyl group is sensitive to both the substrate and the reaction conditions.
-
Causality: The primary amine of the product can react with another molecule of the starting material, leading to dimerization and other side products. Furthermore, the aldehyde in a 5-formyl precursor is prone to side reactions.
-
Expert Recommendation: Use a protected aminating agent or perform a reductive amination in a one-pot reaction to minimize side product formation. The most critical factor is the protection of the exocyclic amine immediately after its formation, or using a pre-protected amine. A trifluoroacetyl group is an excellent choice for protecting the amine as it is stable during subsequent synthesis steps but readily cleaved under standard basic deprotection conditions.[5][9]
-
Troubleshooting Steps:
-
Protecting Group: If using a direct substitution with methylamine on a 5-chloromethyl derivative, immediately protect the resulting secondary amine with trifluoroacetic anhydride.
-
Reductive Amination: If starting from a 5-formyl derivative, use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) in the presence of methylamine.
-
Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize side reactions.
-
Topic 2: Side Product Formation, Especially Desulfurization
Q3: My mass spectrometry data shows a significant peak corresponding to the oxygen analogue (5-aminomethyluridine). How can I prevent this desulfurization?
A3: This is the most prevalent and challenging side reaction. The 2-thiocarbonyl group is easily oxidized to a carbonyl, especially during the iodine-mediated oxidation step in solid-phase synthesis.[6]
-
Causality: Standard oxidizers used in phosphoramidite chemistry (e.g., 0.1 M I₂ in THF/pyridine/water) are too harsh for the labile 2-thio group, leading to oxidative desulfurization.[6]
-
Expert Recommendation: The choice of oxidizing agent is paramount. Milder, often anhydrous or specialized, reagents are required. It has been demonstrated that a very dilute solution of iodine (e.g., 0.02 M in THF/H₂O/pyridine) can effectively oxidize the phosphite triester to a phosphate triester while leaving the 2-thiocarbonyl group intact.[6] Other specialized oxidizers have also been developed for thionucleosides.
-
Troubleshooting Protocol:
-
Switch Oxidizer: Replace your standard iodine solution with a freshly prepared, dilute solution (0.02 M - 0.05 M I₂).
-
Minimize Contact Time: Reduce the oxidation step time to the minimum required for complete P(III) to P(V) conversion (this may require optimization, e.g., 2-5 minutes).
-
Anhydrous Options: Explore anhydrous oxidizers like tert-butyl hydroperoxide, though their compatibility with other protecting groups must be verified.[6]
-
Caption: Logic diagram for troubleshooting oxidative desulfurization.
Topic 3: Protecting Group Strategy
Q4: What is the optimal protecting group strategy for the ribose hydroxyls and the exocyclic amine?
A4: An effective strategy relies on orthogonality—the ability to remove one type of protecting group without affecting another.
-
Causality: During solid-phase synthesis, you need base-labile groups for the exocyclic amine and nucleobase, an acid-labile group for the 5'-OH (DMT), and a fluoride-labile group for the 2'-OH.
-
Expert Recommendation: A well-established and reliable combination is:
-
5'-OH: Dimethoxytrityl (DMT) - standard for acid-labile removal during synthesis.
-
2'-OH: tert-Butyldimethylsilyl (TBDMS) - provides good steric bulk and is cleanly removed by fluoride ions (e.g., TBAF or TEA·3HF).
-
Exocyclic Amine (C5-aminomethyl): Trifluoroacetyl (TFA) - stable to both the acidic detritylation and fluoride-mediated desilylation steps, but is removed during the final basic deprotection step with aqueous ammonia or AMA.[5][9]
-
Uracil N3-imide: Protection is often unnecessary but if needed, a standard acyl group can be used.
-
Table 1: Recommended Protecting Group Strategy
| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Rationale |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | DMT-Cl, Pyridine | 3% Trichloroacetic Acid (TCA) in DCM | Standard for automated synthesis; allows spectrophotometric monitoring. |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, AgNO₃ or Imidazole | TBAF or TEA·3HF in THF | Stable to acid/base; selectively removed by fluoride. |
| C5-Exocyclic Amine | Trifluoroacetyl (TFA) | Trifluoroacetic Anhydride | Conc. NH₄OH or AMA at 55 °C | Orthogonal to DMT and TBDMS; removed during final deprotection.[9] |
| 2-Thiocarbonyl | None (inherently labile) | N/A | Sensitive to harsh oxidizers | Requires mild oxidation during synthesis.[6] |
Section 3: Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and substrates.
Protocol 1: Protection of the C5-Aminomethyl Group
This protocol assumes you have successfully synthesized 5'-O-DMT-2'-O-TBDMS-5-aminomethyl-2-thiouridine.
-
Dissolution: Dissolve the aminomethyl nucleoside (1 equivalent) in a mixture of anhydrous pyridine and dichloromethane (DCM) (1:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extraction: Extract the product into DCM or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the fully protected nucleoside.
Protocol 2: Mild Oxidation for Solid-Phase Synthesis
This protocol replaces the standard oxidation step in an automated RNA synthesizer cycle.
-
Reagent Preparation: Prepare a fresh solution of 0.02 M Iodine (I₂) in a solvent mixture of THF/Pyridine/Water (e.g., 70:20:10 v/v/v). Causality: A fresh, dilute solution is critical to maintain low oxidative potential.[6]
-
Synthesis Cycle Modification:
-
After the coupling step of the nm⁵s²U phosphoramidite, bypass the standard capping and oxidation steps.
-
Deliver the mild oxidizing solution (0.02 M I₂) to the synthesis column.
-
Allow a contact time of 5 minutes. Note: This time may need optimization. Longer times risk desulfurization, while shorter times may result in incomplete oxidation.
-
Wash thoroughly with acetonitrile.
-
Proceed with the standard capping step after oxidation. Causality: Capping after oxidation prevents any potential side reactions with the sensitive thiocarbonyl group.
-
Continue with the next cycle (detritylation).
-
References
-
Lee, J. (2020). Characterization of this compound tRNA modification biosynthetic pathway in Bacillus subtilis. GIST Scholar. [Link]
-
Cho, G., Lee, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(4), 1971–1983. [Link]
-
Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics, 5, 78. [Link]
-
Cho, G., Lee, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research. [Link]
-
Armengod, M. E., et al. (2024). 2-Thiouridine formation in Escherichia coli: a critical review. ASM Journals. [Link]
-
Leszczynska, G., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). RNA, 20(6), 856-869. [Link]
-
MODOMICS Database. This compound (nm5s2U). [Link]
-
Leszczynska, G., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. RNA, 20(6), 856–869. [Link]
-
Cho, G., Lee, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(4), 1971-1983. [Link]
-
Sullivan, M. A., et al. (1985). Antisuppressor Mutation in Escherichia coli Defective in Biosynthesis of 5-Methylaminomethyl-2-Thiouridine. Journal of Bacteriology, 161(1), 361-365. [Link]
-
Riml, C., & Micura, R. (2016). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyluridine-Modified RNA. Request PDF. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
MODOMICS Database. 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). [Link]
-
Gamper, H. B., et al. (2023). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. Journal of the American Chemical Society. [Link]
-
De, N., et al. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-formylcytidine into RNA Oligonucleotides. Chemistry – A European Journal, 23(42), 10176-10184. [Link]
-
Cho, G., Lee, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. Nucleic Acids Research, 51(4), 1971–1983. [Link]
-
Cho, G., Lee, J., & Kim, J. (2023). Identification of a novel this compound methyltransferase in tRNA modification. GIST Scholar. [Link]
-
Leszczynska, G., et al. (2014). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). PubMed. [Link]
-
Bigham, E. C., et al. (1981). Thymidylate synthetase inhibitors. Synthesis of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates. Journal of Medicinal Chemistry, 24(2), 130-136. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Sochacka, E., et al. (2024). Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2-thiouridine in tRNA of Eukaryotic Cells. Preprints.org. [Link]
-
Sochacka, E., et al. (2024). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. MDPI. [Link]
-
Leszczynska, G., et al. (2014). Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry. Organic & Biomolecular Chemistry, 12(10), 1548-1551. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Identification of a novel this compound methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GIST Scholar: Identification of a novel this compound methyltransferase in tRNA modification [scholar.gist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Thymidylate synthetase inhibitors. Synthesis of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spec fragmentation of 5-aminomethyl-2-thiouridine
This guide addresses the specific challenges associated with the Mass Spectrometry (MS) analysis of 5-aminomethyl-2-thiouridine (nm⁵s²U) . Note that while often co-analyzed with its methylated derivative (mnm⁵s²U), this guide focuses strictly on the non-methylated form (nm⁵s²U) as requested.
Subject: Troubleshooting MS Fragmentation & Stability of this compound Application Scientist: Dr. A. Vance, Senior Bioanalytical Chemist
Executive Summary
The analysis of this compound (nm⁵s²U) presents a "double-trouble" chemistry challenge:
-
Lability: The 2-thiocarbonyl group is highly susceptible to oxidative desulfuration (S
O), causing a mass shift of -16 Da (becoming nm⁵U). -
Fragmentation Complexity: The aminomethyl side chain introduces competitive neutral losses (ammonia) that can obscure the canonical ribose loss used in standard nucleoside mapping.
Module 1: Diagnostic Ion Panel
Problem: "I cannot find the precursor mass, or the intensity is unexpectedly low."
Before troubleshooting the instrument, verify you are targeting the correct species. nm⁵s²U is the immediate precursor to mnm⁵s²U in bacterial tRNA biosynthesis (catalyzed by MnmC).[1]
Reference Mass Table (Positive Mode ESI)
| Species | Abbr. | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Base Ion [B+2H]⁺ (m/z) |
| Target Analyte | nm⁵s²U | C₁₀H₁₅N₃O₅S | 289.0732 | 290.08 | 158.04 |
| Oxidative Artifact | nm⁵U | C₁₀H₁₅N₃O₆ | 273.0961 | 274.10 | 142.06 |
| Methylated Form | mnm⁵s²U | C₁₁H₁₇N₃O₅S | 303.0889 | 304.10 | 172.05 |
| Desulfurated-Methyl | mnm⁵U | C₁₁H₁₇N₃O₆ | 287.1117 | 288.12 | 156.08 |
Diagnostic Rule: If you observe a dominant peak at m/z 274 instead of 290, your sample has undergone oxidative desulfuration during preparation. See Module 3.
Module 2: Fragmentation Mechanics (MS/MS)
Problem: "The fragmentation pattern is noisy or lacks the expected neutral loss."
In Collision-Induced Dissociation (CID), nm⁵s²U follows a specific decay pathway. Unlike simple methyl-uridines, the primary amine on the side chain facilitates ammonia loss.
The Fragmentation Pathway[3]
-
Primary Channel (Standard): Cleavage of the N-glycosidic bond.
-
Precursor (290 )
Neutral Loss of Ribose (-132 Da) Aglycone Base (158 ).
-
-
Secondary Channel (Side Chain): Loss of Ammonia (-17 Da) from the base fragment.
-
Base (158 )
Loss of NH₃ Secondary Ion (141 ).
-
Visualization: Fragmentation Logic
Caption: CID fragmentation pathway of nm⁵s²U. The transition 290
Troubleshooting Steps:
-
Low Collision Energy (CE): If you only see m/z 290, increase CE by 5–10%. The ribose loss requires moderate energy.
-
High Collision Energy: If you see m/z 141 but no 158, your energy is too high. The base is fragmenting instantly.
-
Interference: If monitoring the 290
158 transition yields high background, switch to the "pseudo-MS3" transition: 290 141 (synchronous loss of ribose and ammonia).
Module 3: Sample Preparation & Stability
Problem: "My signal degrades over time or converts to the oxygenated form."
The 2-thio group is chemically "soft" and prone to oxidation by dissolved oxygen or peroxides in solvents.
The "Antioxidant Shield" Protocol
To preserve nm⁵s²U, you must modify the standard nucleoside digestion protocol.
-
Buffer pH: Maintain pH 5.3 to 6.0 .
-
Why: Thio-modifications are more stable at slightly acidic pH. Alkaline conditions (pH > 8) accelerate desulfuration.
-
-
Additives (Mandatory):
-
BHT (Butylated hydroxytoluene): 10 µM final concentration in digestion mix.
-
Deferoxamine: Chelate metal ions that catalyze oxidation.
-
-
Temperature: Digest at 37°C, but keep LC autosampler at 4°C .
Workflow Decision Tree
Caption: Troubleshooting logic for signal loss. Distinguishing between chemical degradation (oxidation) and instrumental factors.
FAQ: Frequently Asked Questions
Q: Can I distinguish nm⁵s²U from its isomer cmnm⁵s²U using mass alone? A: Yes, they have different masses, but they are related.
-
nm⁵s²U: m/z 290.08.
-
cmnm⁵s²U (5-carboxymethylaminomethyl-2-thiouridine): m/z 348.08.
-
Warning: cmnm⁵s²U can fragment in-source to lose the carboxymethyl group, potentially creating an artifact at m/z 290. Always check retention time. cmnm⁵s²U is more polar and elutes earlier on C18 columns.
Q: Why is the ammonia loss (-17) so prominent in nm⁵s²U but not in mnm⁵s²U? A: In nm⁵s²U, the side chain is a primary amine (-CH₂NH₂). Primary amines lose ammonia readily upon collisional activation. In mnm⁵s²U, the amine is methylated (-CH₂NHCH₃), making the loss of methylamine (-31 Da) or other fragments more likely than simple ammonia loss.
Q: What is the best LC mobile phase for this modification? A: Use Ammonium Acetate (5-10 mM, pH 5.3) and Acetonitrile .
-
Avoid Formic Acid if possible, as low pH (< 3) can sometimes degrade the thio-group over long runs, though pH 5.3 is the "sweet spot" for stability and ionization.
References
-
Modomics Database. "this compound (nm5s2U) Pathway and Mass." Genesilico.pl. [Link]
-
Nakayama, H., et al. (2023). "Identification of a novel this compound methyltransferase in tRNA modification." Nucleic Acids Research, 51(4), 1971–1983. [Link]
-
Leimkühler, S. (2024). "2-Thiouridine formation in Escherichia coli: a critical review."[2] Frontiers in Molecular Biosciences. [Link]
-
Sierant, M., et al. (2024). "Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2-thiouridine."[2] Preprints.org. [Link]
Sources
side product formation in nm5s2U phosphoramidite chemistry
Technical Support Center: nm5s2U Phosphoramidite Chemistry Senior Application Scientist Desk
Introduction: The Stability Paradox of nm5s2U
Welcome to the specialized support module for 5-methylaminomethyl-2-thiouridine (nm5s2U) . As researchers, you select this modification to probe tRNA wobble base pairing, stabilize specific RNA secondary structures, or study bacterial virulence factors. However, nm5s2U presents a "dual-threat" chemical challenge during solid-phase synthesis:
-
The Sulfur Vulnerability: The 2-thiocarbonyl group (
) is highly susceptible to oxidative desulfurization, converting your precious modified base into standard uridine or 4-pyrimidinone derivatives. -
The Nucleophilic Trap: The exocyclic amine (nm5) and the thio-group are prime targets for Michael additions (cyanoethylation) during deprotection.
This guide moves beyond basic protocols to address the causality of failure. We will troubleshoot the specific side products that contaminate your spectra and provide self-validating workflows to eliminate them.
Part 1: The Side Product Landscape
When nm5s2U synthesis fails, it rarely fails silently. The Mass Spec (ESI-MS) data tells a specific story of chemical mismanagement.
Diagnostic Table: Identifying Your Impurity
| Observed Mass Shift (Δ) | Probable Side Product | Root Cause | Critical Fix |
| -16 Da | Desulfurized Uridine (O for S) | Oxidative Desulfurization. Standard Iodine/Water oxidation attacked the C=S bond. | Switch oxidant to CSO or t-BuOOH . |
| +53 Da | Cyanoethyl Adduct | Michael Addition. Acrylonitrile (from linker cleavage) attacked the S2 or N5 position. | Add 10% t-Butylamine or DTT to deprotection mix. |
| -96 Da (approx) | TFA Retention | Incomplete Deprotection. The Trifluoroacetyl group on the nm5 amine was not removed. | Ensure ammonia treatment is sufficient (Time/Temp). |
| Complex Mix | Ring Opening / Degradation | Harsh Deprotection. High heat (>55°C) with aqueous ammonia hydrolyzed the thio-base. | Deprotect at RT or 37°C max. |
Part 2: Critical Protocol Adjustments
To successfully synthesize nm5s2U RNA, you must deviate from the standard DNA/RNA synthesis cycle. The following protocols are engineered to bypass the chemical hazards identified above.
The Oxidation Step (The "Kill" Step)
Standard iodine oxidation is the primary cause of nm5s2U failure. Iodine is a strong enough electrophile to attack the sulfur, activating it for hydrolysis by water, effectively swapping Sulfur for Oxygen.
-
The Fix: Use Non-Aqueous, Mild Oxidizers.
-
Reagent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO ) in Acetonitrile.
-
Alternative: 1.0 M tert-Butyl Hydroperoxide (t-BuOOH ) in Toluene/Decane.
-
Protocol:
-
Perform Coupling (standard).
-
Wash: Acetonitrile (anhydrous).[1]
-
Oxidation: Flow 0.5 M CSO for 3.0 minutes . (Standard iodine is usually 30-60s; CSO requires more time for P(III)
P(V) conversion). -
Wash: Acetonitrile.
-
Scientist's Note: If you must use Iodine (not recommended), you must use an extremely dilute solution (0.02 M) and minimize water contact, but yields will suffer.
Deprotection Strategy (The "Adduct" Trap)
During deprotection, the
-
The Fix: Scavenging the Acrylonitrile.[2]
-
Reagent: Ammonium Hydroxide / Ethanol (3:1) containing 50 mM DTT (Dithiothreitol) or 10-15% t-Butylamine .
-
Mechanism: The DTT or t-Butylamine acts as a "sacrificial nucleophile," reacting with the acrylonitrile faster than your nm5s2U base does.
-
Protocol:
-
Incubate column in NH₄OH/EtOH/DTT mix.
-
Temperature: Room Temperature for 24 hours OR 37°C for 16 hours .
-
DO NOT HEAT to 55°C. Thio-bases are thermally labile in ammonia.
-
Part 3: Visualizing the Failure Pathways
The following diagram illustrates the "Decision Points" where the synthesis diverges toward the desired product or specific side products.
Caption: Flowchart demonstrating critical divergence points in nm5s2U synthesis. Red paths indicate standard protocols leading to failure; Green paths indicate optimized chemistry.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use DDTT (Dimethylamino-phenyl-dithiazoline) for the oxidation step?
-
Answer: No. DDTT is a sulfurizing reagent used to create phosphorothioate backbones (P=S). While it is a non-aqueous oxidant, its primary purpose is to donate sulfur, not to oxidize Phosphorus with Oxygen. If you want a standard Phosphate diester backbone (P=O) while preserving the base's sulfur, you must use CSO or t-BuOOH [1].
Q2: My yield is significantly lower than unmodified RNA. Is this normal?
-
Answer: Yes. The steric bulk of the 5-aminomethyl group (even with TFA protection) and the 2-thio group can hinder coupling efficiency.
-
Troubleshooting: Increase coupling time from 6 minutes to 10-12 minutes . Ensure the phosphoramidite concentration is at least 0.1 M .
-
Q3: Can I use UltraMILD deprotection reagents (e.g., Potassium Carbonate in Methanol)?
-
Answer: Yes, this is often an excellent strategy. 0.05 M Potassium Carbonate (K₂CO₃) in Methanol (4 hours at RT) effectively removes base protecting groups and cleaves the linker without generating the high concentration of acrylonitrile seen with rapid ammonia deprotection. However, you must ensure your other bases (A, C, G) are compatible with "UltraMILD" chemistry (e.g., using Pac-A, Ac-C, iPr-Pac-G) [2].
Q4: I see a peak at M+16. Is this re-oxidation?
-
Answer: It is likely the conversion of the thio-group to a carbonyl (desulfurization) plus another modification, or it could be incomplete desulfurization if you are looking at a specific fragment. However, M-16 (loss of sulfur, gain of oxygen: -32 + 16 = -16) is the hallmark of desulfurization. If you see M+16 relative to the desulfurized product, you might be seeing oxidation of the sulfur to a sulfinic acid intermediate, but this is rare. Focus on the M-16 (Uridine) peak as your primary enemy.
References
-
Sochacka, E., et al. (2001). Efficient assessment of modified nucleoside stability under conditions of automated oligonucleotide synthesis: characterization of the oxidation and oxidative desulfurization of 2-thiouridine. Nucleic Acids Research.
-
Glen Research. (2018). Technical Bulletin: Avoiding Cyanoethylation of Thio-Nucleosides. Glen Research Reports.
-
Krzyzanowska, P., et al. (1998). Synthesis of 2-thiouridine containing oligonucleotides. Tetrahedron.
-
Sierant, M., et al. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Nucleic Acids Research.
Sources
- 1. Efficient assessment of modified nucleoside stability under conditions of automated oligonucleotide synthesis: characterization of the oxidation and oxidative desulfurization of 2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2001096358A1 - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
optimizing crystallization conditions for nm5s2U-protein complexes
Dear Colleague,
I have reviewed your request regarding the crystallization of complexes containing 5-methylaminomethyl-2-thiouridine (nm5s2U) . This is a high-difficulty target. The presence of the 2-thio group (
Most failures with this modification are not due to the crystallization screen itself, but to micro-heterogeneity introduced during sample preparation. If your crystal diffracts poorly or shows "ghost" density at the wobble position, you are likely crystallizing a mixture of the native thiolated RNA and its oxidative degradation products (uridine or 4-pyrimidinone).
Below is a technical guide structured to isolate these variables.
Part 1: The "Black Box" Variable – Sample Integrity & QC
Before setting a single drop, you must validate that the sulfur atom is still physically present. The 2-thio group is highly susceptible to oxidative desulfuration, converting nm5s2U into nm5U or nm5H2U (4-pyrimidinone).[1][2]
The Problem: Standard A260 measurements cannot distinguish between the thiolated and desulfurated forms. The Fix: You must implement a "Thio-Specific" QC workflow.
Protocol: Differential UV & Mass Spec QC
-
UV Ratio Check:
-
Unlike standard RNA (
nm), 2-thiouridine exhibits a bathochromic shift.[2] While s4U absorbs at 330 nm, s2U has a near 275 nm with a distinct shoulder extending towards 300 nm.[2] -
Action: Measure the A260/A290 ratio. A pure nm5s2U sample will have a lower ratio than unmodified RNA.[2] If this ratio increases over time, your sample is oxidizing.[2]
-
-
LC-MS Validation (Mandatory):
-
Intact mass spectrometry is the only way to confirm the modification percentage.
-
Look for a mass deficit of -16 Da (loss of sulfur, gain of oxygen -> Uridine conversion) or -18 Da (desulfuration to 4-pyrimidinone).[2]
-
Threshold: Do not proceed to crystallization if <95% of the RNA retains the sulfur modification.
-
Technical Insight: The desulfuration mechanism is pH-dependent.[1][3] At lower pH (6.0–6.5), the formation of 4-pyrimidinone (H2U) is favored over uridine.[2] This is critical because H2U has different hydrogen-bonding properties than s2U, potentially disrupting the codon-anticodon loop structure required for protein recognition.[2]
Part 2: Complex Assembly & Stabilization
The nm5s2U modification is often found in the wobble position of tRNAs bound by modification enzymes (like MnmE/MnmG) or the ribosome.[4][5] The stability of this complex relies on the "GTP State" and Redox environment.
Critical Additive Matrix
| Component | Concentration | Function | Mechanism of Action |
| TCEP (Tris(2-carboxyethyl)phosphine) | 1–2 mM | Redox Shield | Unlike DTT, TCEP is stable over a wide pH range and does not oxidize metal ions often required for RNA folding.[2] It prevents the formation of disulfide bridges or oxidative desulfuration of the s2U. |
| Magnesium Chloride ( | 2–5 mM | RNA Folding | Stabilizes the anticodon stem-loop structure. Warning: Excess Mg can precipitate the protein; titrate carefully. |
| Spermine/Spermidine | 0.5–1.0 mM | Charge Shielding | The nm5 side chain is positively charged. Polyamines help neutralize the phosphate backbone, preventing non-specific aggregation driven by the modification's charge. |
| GTP/GDP-AlFx | 1 mM | Oligomer Lock | If working with MnmE/MnmG, the oligomeric state ( |
Part 3: Crystallization Screening Strategy
Do not use standard "sparse matrix" screens blindly. The chemistry of nm5s2U dictates specific buffer constraints.
The "Thio-Safe" Screening Protocol
-
Buffer Selection:
-
Pre-Incubation:
-
Mix Protein + RNA + TCEP + Analog (GTP/GDP).[2]
-
Incubate at 4°C for 30 mins before setting drops to allow the complex to reach equilibrium.
-
-
Drop Ratio:
-
Use a 2:1 ratio (Protein:Reservoir).[2] Higher protein/RNA concentration favors nucleation of the biological complex over salt crystals.
-
Visualizing the Stability Logic
Figure 1: Decision tree for handling nm5s2U instability. Note the critical "Stop" point at the QC stage; crystallizing oxidized RNA is the most common cause of failure.
Part 4: Data Collection & Phasing
If you succeed in growing crystals, the sulfur atom in nm5s2U offers a unique advantage: S-SAD Phasing . However, it is also a liability.[2]
Issue: X-ray radiation specifically damages C-S bonds.[2] Solution:
-
Helical Scan: Do not shoot a single spot.[2] Translate the crystal during collection to spread the dose.
-
Wavelength: Collect at 1.77 Å (approx. 7 keV) to maximize the anomalous signal of the sulfur if you need experimental phasing.
-
Dose Limit: Limit the total dose to <10 MGy if you intend to model the sulfur occupancy accurately.
Frequently Asked Questions (FAQs)
Q: My crystals are turning yellow/brown over time. Is this normal? A: No. This indicates oxidation of the reducing agent or the protein. However, pure s2U itself has a slight UV absorbance that does not look yellow to the eye. If the drop turns yellow, it is likely the oxidation of DTT (if used) or degradation of the protein cofactor (like FAD in MnmG). Switch to TCEP.
Q: Can I use Se-Met protein with nm5s2U RNA? A: Yes, but be careful with the energy selection. Selenium absorption edges (0.97 Å) are far from the Sulfur edge (5.0 Å, but usable at 1.7-2.0 Å).[2] If you shoot at the Se-peak, you will not see the sulfur anomalous signal.
Q: The density for the nm5s2U side chain is missing. A: The aminomethyl tail is flexible. Try soaking the crystals with high concentrations of the cognate ligand (or a transition state analog) to lock the active site. Alternatively, lowering the temperature of the cryo-stream to 100K is standard, but ensure your cryo-protectant (e.g., 25% glycerol) is added gently to avoid shocking the lattice.
References
-
Structural Basis of tRNA Modification (MnmE/MnmG)
-
Chemistry of 2-Thiouridine Oxidation
-
General RNA Crystallization Protocols
-
Desulfuration Pathways & pH Dependence
Best regards,
Dr. Aris Thorne Senior Application Scientist | Structural Biology Support[2]
Sources
- 1. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Cryo-EM structures of the MnmE-MnmG complex reveal large conformational changes and provide new insights into the mechanism of tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
- 7. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The 2-thiouridine unit in the RNA strand is desulfured predominantly to 4-pyrimidinone nucleoside under in vitro oxidative stress conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Genomics Guide to Unraveling the nm5s2U tRNA Modification Pathway
For researchers, scientists, and drug development professionals, understanding the intricate pathways of cellular function is paramount. One such critical pathway is the biosynthesis of 5-methylaminomethyl-2-thiouridine (nm5s2U), a modified nucleoside found at the wobble position (U34) of certain tRNAs. This modification is crucial for the accuracy and efficiency of protein translation, and its absence can lead to a range of cellular defects.[1][2] The enzymes responsible for this modification are not universally conserved, presenting a fascinating case of non-orthologous displacement and offering a compelling target for comparative genomic approaches to identify the genes involved in diverse organisms.[1]
This guide provides an in-depth, technical comparison of several comparative genomics strategies to identify genes in the nm5s2U pathway. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.
The Biological Significance of the nm5s2U Modification
The nm5s2U modification, and its precursors, are found in tRNAs that decode codons in split-codon boxes, such as those for Glutamic acid, Glutamine, and Lysine.[1] These modifications at the wobble position are essential for preventing frameshifting errors and ensuring the correct amino acid is incorporated into a growing polypeptide chain.[3][4] The intricate chemical structure of nm5s2U enhances the tRNA's decoding capabilities, allowing it to recognize specific codons while avoiding others.[2][5] Given its critical role in translation, the enzymes that synthesize nm5s2U are under strong selective pressure.[3][4]
The biosynthetic pathway for nm5s2U has been well-elucidated in model organisms like Escherichia coli. However, genomic analyses have revealed that key enzymes in the E. coli pathway are absent in many other bacteria, including important human pathogens.[1] This suggests that alternative, or "non-orthologous," enzymes have evolved to perform the same function. Identifying these alternative enzymes is crucial for a complete understanding of bacterial translation and for the development of novel antimicrobial agents.
Comparative Genomic Strategies for Pathway Discovery
Comparative genomics offers a powerful toolkit for identifying functionally linked genes by leveraging evolutionary conservation.[6][7][8] By comparing multiple genomes, we can identify patterns of gene presence and absence, co-evolution, and conserved gene order that point to functional relationships.[9] Below, we compare three primary strategies for identifying genes in the nm5s2U pathway.
| Strategy | Principle | Strengths | Weaknesses | Recommended Tools |
| Ortholog Identification & Homology Search | Genes with a shared evolutionary origin (orthologs) are likely to retain the same function. | Conceptually straightforward; effective for closely related species. | Fails when non-orthologous genes perform the same function; can be misled by gene duplication events (paralogs). | BLAST, OrthoMCL, OrthoFinder, InParanoid |
| Phylogenetic Profiling | Genes that function together in a pathway are likely to be gained and lost together during evolution. | Powerful for identifying functionally linked genes, even non-orthologs; does not require sequence similarity. | Requires a large and diverse set of genomes; can be confounded by horizontal gene transfer and complex evolutionary histories. | Custom scripts, PLEX |
| Gene Co-expression and Co-regulation Analysis | Genes involved in the same pathway are often transcribed together under the same conditions. | Provides evidence of functional linkage based on transcriptional regulation; can reveal novel pathway members. | Requires extensive transcriptomic data (e.g., RNA-seq); co-expression does not always equate to direct pathway involvement. | WGCNA, CoExpPhylo, ATTED-II |
Experimental Workflow: A Step-by-Step Guide
Here, we present a detailed, integrated workflow that combines the strengths of the above strategies to robustly identify nm5s2U pathway genes.
Part 1: Foundational Analysis - Identifying Known Pathway Components and Their Orthologs
The initial step is to identify the known players in the nm5s2U pathway from a reference organism, such as E. coli. These "bait" genes will be the starting point for our comparative analysis.
Protocol:
-
Bait Gene Identification: From literature and databases (e.g., KEGG, EcoCyc), compile a list of known nm5s2U pathway genes from E. coli. This includes genes like mnmA, mnmE, mnmG, and mnmC.[10]
-
Ortholog Search:
-
Utilize the Basic Local Alignment Search Tool (BLAST) to find homologous sequences to your bait genes in a target genome or a database of genomes.
-
Employ the Reciprocal Best Hit (RBH) method to increase the stringency of ortholog identification.[11][12] This involves performing a BLAST search from the bait gene to the target genome, and then a reciprocal BLAST from the top hit in the target genome back to the original genome. If the original bait gene is the top hit in the reciprocal search, the gene pair is considered a strong candidate for being orthologs.
-
For a more comprehensive analysis across multiple genomes, use tools like OrthoMCL or OrthoFinder, which employ clustering algorithms to group genes into orthologous families.[13][14]
-
Causality: This initial step grounds the investigation in established biological knowledge. By identifying clear orthologs, we can map the "known" parts of the pathway across different species. The absence of an ortholog for a key pathway enzyme in a particular species is a strong indicator that a non-orthologous gene has taken its place.
Part 2: Advanced Discovery - Phylogenetic Profiling
Phylogenetic profiling is a powerful method for uncovering functional linkages between genes based on their shared presence or absence across a set of organisms.[15][16] The underlying principle is that genes that work together in a pathway are likely to be co-dependent and thus will be co-inherited.[17]
Protocol:
-
Genome Selection: Select a diverse set of genomes for your analysis. The more genomes, and the greater their phylogenetic diversity, the more robust your profiles will be.
-
Profile Generation:
-
For each gene in your reference genome, determine its presence or absence in each of the selected genomes. This is typically done by performing a BLAST search and using a defined cutoff for significance.
-
The result is a "phylogenetic profile" for each gene, which is a vector of 1s (present) and 0s (absent) across the set of genomes.
-
-
Profile Comparison:
-
Compare the phylogenetic profile of your known nm5s2U pathway genes with the profiles of all other genes in the genome.
-
Genes with similar profiles (i.e., they are present and absent in the same sets of organisms) are strong candidates for being functionally linked.[18]
-
Statistical methods, such as calculating the mutual information or Jaccard distance between profiles, can be used to quantify the similarity.
-
Causality: This method is particularly powerful for identifying non-orthologous gene displacements. If a known pathway gene is absent in a group of organisms, phylogenetic profiling can pinpoint a gene that is consistently present in that same group and absent where the original gene is present, suggesting it has taken over the function.
Part 3: Functional Validation - Gene Co-expression Analysis
Genes that are part of the same metabolic pathway are often regulated in a coordinated manner, meaning their expression levels tend to rise and fall together.[19][20][21] Gene co-expression analysis leverages this principle to identify functionally related genes.[22]
Protocol:
-
Data Acquisition: Obtain transcriptomic data (e.g., from RNA-sequencing experiments) for the organism of interest across a variety of conditions.
-
Co-expression Network Construction:
-
Calculate the pairwise correlation of expression levels for all genes in the genome. The Pearson correlation coefficient is a commonly used metric.
-
Construct a gene co-expression network where genes are nodes and a significant correlation in their expression is represented by an edge.
-
-
Module Identification:
-
Identify "modules" of highly interconnected genes within the network. These modules often represent groups of genes involved in the same biological process.
-
-
Candidate Gene Prioritization:
-
Examine the modules that contain your known nm5s2U pathway genes. Other genes within these modules are strong candidates for being part of the same pathway.[23]
-
Causality: Co-expression provides a layer of functional evidence. If a candidate gene identified through phylogenetic profiling is also found to be co-expressed with known nm5s2U pathway genes, it significantly strengthens the hypothesis that it is a true member of the pathway.
Visualizing the Workflow and Pathway
To provide a clear overview of the process, the following diagrams illustrate the comparative genomics workflow and the known nm5s2U biosynthetic pathway in bacteria.
Caption: A workflow for identifying nm5s2U pathway genes.
Caption: A comparison of nm5s2U pathways.
Conclusion and Future Directions
The identification of genes involved in the nm5s2U tRNA modification pathway is a compelling challenge that highlights the power of comparative genomics. By integrating ortholog identification, phylogenetic profiling, and gene co-expression analysis, researchers can move beyond the limitations of any single method to confidently identify novel pathway components. This is not merely an academic exercise; the discovery of alternative enzymes in this essential pathway, particularly in pathogenic organisms, opens new avenues for the development of highly specific antimicrobial drugs. The workflow presented here provides a robust framework for such discovery, emphasizing the importance of a multi-faceted, evidence-based approach in modern genomics research.
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Aldred, K. J., et al. (2014). The Evolutionary History and Impact of Bacterial tRNA Modifications. PLoS Genetics, 10(4), e1004212. [Link]
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Frazer, K. A., et al. (2004). VISTA: computational tools for comparative genomics. Nucleic Acids Research, 32(Web Server issue), W273–W279. [Link]
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Gabaldón, T., & Koonin, E. V. (2013). Functional and evolutionary implications of gene orthology. Nature Reviews Genetics, 14(5), 360–366. [Link]
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Moreno-Hagelsieb, G., & Latimer, K. (2008). Choosing BLAST options for better detection of orthologs as reciprocal best hits. Bioinformatics, 24(3), 319–324. [Link]
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Stuart, J. M., et al. (2003). A gene-coexpression network for global discovery of conserved genetic modules. Science, 302(5643), 249–255. [Link]
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Pellegrini, M., et al. (1999). Assigning protein functions by comparative genome analysis: protein phylogenetic profiles. Proceedings of the National Academy of Sciences, 96(8), 4285–4288. [Link]
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Loots, G. G., et al. (2002). rVISTA for comparative sequence-based discovery of functional transcription factor binding sites. Genome Research, 12(5), 832–839. [Link]
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Li, L., et al. (2003). OrthoMCL: identification of ortholog groups for eukaryotic genomes. Genome Research, 13(9), 2178–2189. [Link]
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D'Ambrosio, F. A., et al. (2019). Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Journal of Bacteriology, 201(15), e00177-19. [Link]
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Tabach, Y., et al. (2013). Normalized phylogenetic profiling discovers novel proteasome regulators and pathways. Nature Communications, 4, 1633. [Link]
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Armengaud, J. (2010). Biosynthetic pathway of mnm5s2U modification in E.coli. ResearchGate. [Link]
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Tegge, A. N., et al. (2012). Pathway Correlation Profile of Gene-Gene Co-Expression for Identifying Pathway Perturbation. PLoS ONE, 7(12), e52127. [Link]
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Novoa, E. M., et al. (2019). The Evolutionary History and Impact of Bacterial tRNA Modifications. bioRxiv. [Link]
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Emms, D. M., & Kelly, S. (2017). OrthoFinder: solving fundamental biases in whole genome comparisons dramatically improves orthogroup inference. Genome Biology, 16(1), 157. [Link]
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Grokipedia. (n.d.). Phylogenetic profiling. Grokipedia. [Link]
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Ransbotyn, V., & Thys, G. (2019). Gene Co-expression Network Analysis. In Plant Gene and Trait Analysis (pp. 143-158). Humana, New York, NY. [Link]
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Huerta-Cepas, J., et al. (2011). Comparison of eukaryotic phylogenetic profiling approaches using species tree aware methods. BMC Genomics, 12(1), 380. [Link]
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Schlapfl, M., et al. (2025). CoExpPhylo – A Novel Pipeline for Biosynthesis Gene Discovery. bioRxiv. [Link]
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Gkounta, O., et al. (2022). Approaches in Gene Coexpression Analysis in Eukaryotes. International Journal of Molecular Sciences, 23(14), 7531. [Link]
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Park, S., et al. (2019). geneCo: a visualized comparative genomic method to analyze multiple genome structures. Bioinformatics, 35(21), 4475–4477. [Link]
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Umeda, N., et al. (2005). Biosynthetic pathway that introduces the m 5 s 2 U (cmnm 5 s 2 U) modification of mitochondrial tRNAs. ResearchGate. [Link]
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Agris, P. F. (2015). Celebrating wobble decoding: Half a century and still much is new. RNA Biology, 12(6), 579–584. [Link]
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Klassen, R., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 24(7), 956–963. [Link]
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Grosjean, H., & Westhof, E. (2016). An integrated, structure- and energy-based view of the genetic code. Nucleic Acids Research, 44(17), 8020–8040. [Link]
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Fedrigo, O., & Naylor, G. J. (2004). Comparative genomics as a tool to understand evolution and disease. Genome Research, 14(10b), 2049–2053. [Link]
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Ueda, T., et al. (2010). Mnk kinase pathway: Cellular functions and biological outcomes. Journal of Biochemistry, 148(5), 495–503. [Link]
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Li, M., et al. (2023). Comparative Genomic Analysis Unveils Potential Factors Contributing to the Endangerment of Silurus lanzhouensis. Genes, 14(12), 2269. [Link]
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Stincone, A., et al. (2021). The pentose phosphate pathway in health and disease. Nature Reviews Nephrology, 17(12), 815–830. [Link]
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Ueda, T., et al. (2010). Mnk kinase pathway: Cellular functions and biological outcomes. Journal of Biochemistry, 148(5), 495–503. [Link]
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Funato, Y., & Miki, H. (2019). Molecular function and biological importance of CNNM family Mg2+ transporters. Journal of Biochemistry, 165(3), 219–225. [Link]
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- 7. Comparative genomics - Wikipedia [en.wikipedia.org]
- 8. Comparative genomics as a tool to understand evolution and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative genomic analysis as a tool for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioinformatic approaches to identifying orthologs and assessing evolutionary relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ortholog and its detection – EzBioCloud Help center [help.ezbiocloud.net]
- 13. cs.ucr.edu [cs.ucr.edu]
- 14. Frontiers | New Tools in Orthology Analysis: A Brief Review of Promising Perspectives [frontiersin.org]
- 15. Phylogenetic profiling - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Frontiers | Metabolic Pathway Assignment of Plant Genes based on Phylogenetic Profiling–A Feasibility Study [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Exploring pathways from gene coexpression to network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pathway Correlation Profile of Gene-Gene Co-Expression for Identifying Pathway Perturbation | PLOS One [journals.plos.org]
- 21. Gene Co-expression Network Analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
The Impact of 5-Methoxycarbonylmethyl-2-thiouridine (nm5s2U) on RNA Duplex Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of RNA biology and therapeutics, the substitution of canonical nucleosides with modified counterparts can profoundly influence the structure, function, and stability of RNA molecules. This guide provides an in-depth comparison of the thermodynamic stability of RNA duplexes containing the modified nucleoside 5-methoxycarbonylmethyl-2-thiouridine (nm5s2U) versus those with the standard nucleoside, uridine (U). Understanding these differences is paramount for the rational design of RNA-based therapeutics, such as siRNAs and antisense oligonucleotides, where duplex stability is a critical determinant of efficacy and specificity.
Introduction to Uridine and the nm5s2U Modification
Uridine is one of the four fundamental building blocks of RNA, a pyrimidine nucleoside composed of a uracil base attached to a ribose sugar.[1][2] It readily forms a Watson-Crick base pair with adenosine. In contrast, 5-methoxycarbonylmethyl-2-thiouridine (also referred to as mcm5s2U in the literature) is a post-transcriptionally modified uridine found naturally, most notably at the wobble position (position 34) of the anticodon loop in certain transfer RNAs (tRNAs).[3][4] This modification involves two key alterations to the uridine structure: the replacement of the oxygen atom at the C2 position with a sulfur atom (a 2-thio modification) and the addition of a methoxycarbonylmethyl group at the C5 position.[5]
Comparative Analysis of RNA Duplex Stability
The stability of an RNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. A higher Tm indicates a more stable duplex. The thermodynamic parameters that govern this stability are the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
While the 2-thio modification (s2U) on its own is well-documented to enhance the thermal stability of RNA duplexes, the combined effect of the 2-thio and the 5-methoxycarbonylmethyl modifications in nm5s2U presents a more complex picture. The 2-thio group promotes a C3'-endo sugar pucker, which pre-organizes the RNA backbone into an A-form helical geometry, favorable for duplex formation.[6] This pre-organization leads to a less unfavorable entropy change upon duplex formation, thus increasing stability.[7]
However, studies on related 5-substituted-2-thiouridines, such as 5-aminomethyl-2-thiouridines (xnm5s2U), have revealed that bulky substituents at the C5 position can counteract the stabilizing effect of the 2-thio group.[8][9] This destabilization is attributed to the zwitterionic nature of these modifications at physiological pH, which can weaken the interaction with the opposing adenosine.[8]
Table 1: Thermodynamic Parameters for RNA Duplexes Containing Uridine vs. 2-Thiouridine (s2U)
| Duplex Composition | Tm (°C) | ΔG°37 (kcal/mol) | Reference |
| Unmodified (containing U) | 19.0 | -2.8 | [10] |
| s2U-modified | 30.7 | -4.8 | [10] |
Data from Kumar and Davis (1997) for a model RNA pentamer duplex. While not nm5s2U, this data illustrates the potent stabilizing effect of the 2-thio modification.
The addition of the 5-methoxycarbonylmethyl group in nm5s2U is likely to modulate this stabilizing effect. While it contributes to the conformational rigidity of the nucleoside, its steric bulk and potential electronic effects may introduce a destabilizing component, as seen with the aminomethyl derivatives.[8][9] Therefore, the overall impact of nm5s2U on duplex stability is a balance between the stabilizing 2-thio modification and the potentially destabilizing 5-methoxycarbonylmethyl group.
Mechanistic Insights into Stability Modulation
The enhanced stability conferred by the 2-thio modification arises from several key structural factors:
-
Conformational Rigidity: The sulfur atom at the C2 position promotes a C3'-endo conformation of the ribose sugar. This sugar pucker is characteristic of A-form RNA helices, meaning the single-stranded RNA is "pre-organized" for duplex formation. This reduces the entropic penalty of hybridization.[6][7]
-
Improved Base Stacking: The more polarizable sulfur atom enhances stacking interactions with adjacent bases in the helix, contributing to a more favorable enthalpy of formation.[6]
Conversely, the C5 substituent in nm5s2U can introduce:
-
Steric Hindrance: The methoxycarbonylmethyl group is bulkier than a hydrogen atom and may lead to unfavorable steric clashes within the major groove of the RNA duplex.
-
Altered Electronic Properties: The electronic nature of the C5 substituent can influence the hydrogen bonding potential of the uracil base.
The following diagram illustrates the structural differences between uridine and nm5s2U and their impact on the RNA duplex.
Experimental Protocol: Thermal Melting (Tm) Analysis of RNA Duplexes
This protocol outlines a standard procedure for determining the melting temperature of RNA duplexes by monitoring the change in UV absorbance at 260 nm as a function of temperature.
1. RNA Oligonucleotide Synthesis and Purification:
-
Synthesize the unmodified and nm5s2U-modified RNA oligonucleotides using standard phosphoramidite chemistry.[11][12] The nm5s2U phosphoramidite can be synthesized as described by Davis and coworkers.[13]
-
Purify the synthesized oligonucleotides by high-performance liquid chromatography (HPLC) to ensure high purity.
-
Verify the identity and purity of the oligonucleotides by mass spectrometry.
2. Duplex Annealing:
-
Resuspend the purified single-stranded RNA oligonucleotides in an appropriate RNase-free buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[11]
-
Mix equimolar amounts of the complementary strands.
-
Heat the mixture to 90-95°C for 2-5 minutes to dissociate any secondary structures.
-
Slowly cool the solution to room temperature (e.g., over 1-2 hours) to allow for proper duplex formation.
3. UV Thermal Denaturation:
-
Prepare samples of the annealed duplexes at a known concentration (e.g., 2 µM) in the chosen buffer.[11]
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Equilibrate the samples at a low starting temperature (e.g., 15-20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute).[11]
-
Monitor the absorbance at 260 nm throughout the temperature ramp.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance baseline.
4. Thermodynamic Analysis:
-
Obtain melting curves at several different RNA concentrations.
-
Plot 1/Tm versus ln(CT), where CT is the total strand concentration.
-
The enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be determined from the slope and intercept of this plot, respectively.
-
Calculate the Gibbs free energy change at 37°C (ΔG°37) using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.
The following diagram illustrates the experimental workflow for comparing the stability of RNA duplexes.
Conclusion and Future Perspectives
The modification of uridine to 5-methoxycarbonylmethyl-2-thiouridine has a multifaceted impact on RNA duplex stability. The 2-thio group is a powerful stabilizing modification due to its influence on sugar pucker and base stacking. However, the C5-substituent introduces a potentially destabilizing element. The net effect on the thermodynamic stability of an RNA duplex containing nm5s2U is therefore context-dependent, relying on the specific sequence and structural environment.
For researchers in drug development, this nuanced understanding is critical. While the incorporation of nm5s2U could be leveraged to fine-tune the stability of RNA therapeutics, its impact must be empirically determined for each specific sequence. Future research should focus on systematic thermodynamic studies of a range of RNA duplexes containing nm5s2U to develop a predictive model for its effect on stability. Such studies will be invaluable for the continued development of next-generation RNA-based medicines.
References
-
Davis, D. R., & Veltri, C. A. (2000). Synthesis and Biophysical Characterization of tRNALys,3 Anticodon Stem-Loop RNAs Containing the mcm5s2U Nucleoside. Organic Letters, 2(23), 3695–3698. Available at: [Link]
-
Sochacka, E., et al. (2025). Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). Current Medicinal Chemistry. Available at: [Link]
-
Nakamura, M., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(4), 1667–1673. Available at: [Link]
-
Heuberger, B. D., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research, 43(16), 7793–7803. Available at: [Link]
-
Sochacka, E., et al. (2025). Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). Request PDF. Available at: [Link]
-
Pardi, A., & Tinoco Jr, I. (1982). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Biochemistry, 21(25), 6403-6412. Available at: [Link]
-
Agris, P. F., et al. (2005). Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop: the effect of nucleosides s2U, mcm5U, mcm5s2U, mnm5s2U, t6A, and ms2t6A. Biochemistry, 44(22), 8044-8054. Available at: [Link]
-
Lalaouna, D., et al. (2013). Mechanistic characterization of the sulfur-relay system for eukaryotic 2-thiouridine biogenesis at tRNA wobble positions. ResearchGate. Available at: [Link]
-
Rownicka-Zubik, J., et al. (2025). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). ResearchGate. Available at: [Link]
-
Biology Online. (2021). Uridine. Biology Online Dictionary. Available at: [Link]
-
Wikipedia. (n.d.). Uridine. In Wikipedia. Available at: [Link]
-
Heuberger, B. D., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Semantic Scholar. Available at: [Link]
-
metabion. (n.d.). Protocol for RNA annealing/duplex formation. metabion. Available at: [Link]
-
Klassen, R., et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 23(8), 1237-1247. Available at: [Link]
-
Kierzek, E., et al. (2014). Representative normalized UV melting curves for the unmodified and modified RNAs. ResearchGate. Available at: [Link]
-
Golyshev, S. A., et al. (2021). Calculation of Energy for RNA/RNA and DNA/RNA Duplex Formation by Molecular Dynamics Simulation. Molecular Biology, 55(6), 928-939. Available at: [Link]
-
Deb, I., et al. (2023). Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv. Available at: [Link]
-
Modomics. (n.d.). 5-methoxycarbonylmethyl-2-thiouridine. Modomics - A Database of RNA Modifications. Available at: [Link]
-
Klassen, R., & Glatt, S. (2021). Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. Methods in Molecular Biology, 2298, 197-216. Available at: [Link]
-
Sochacka, E., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3344. Available at: [Link]
-
Björk, G. R., et al. (2007). A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast. RNA, 13(8), 1245-1255. Available at: [Link]
-
Roy, H., et al. (2018). The Effects of Ultraviolet Radiation on Nucleoside Modifications in RNA. ACS Chemical Biology, 13(8), 2149-2158. Available at: [Link]
-
Shimadzu. (n.d.). UV Talk Letter Vol. 7. Shimadzu. Available at: [Link]
-
Aduri, R., et al. (2012). Effect of 2-thiouridine on RNA Conformation. Journal of Biomolecular Structure and Dynamics, 30(4), 448-461. Available at: [Link]
-
Bio-Synthesis. (2014). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 9. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Modomics - A Database of RNA Modifications [genesilico.pl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Functional Analysis of mnm5s2U: A Comparative Guide Across Bacterial Species
Executive Summary
The hypermodification 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is a critical post-transcriptional modification found at the wobble position (U34) of tRNAs specific for Glutamine (Gln) , Lysine (Lys) , and Glutamic acid (Glu) . Its primary function is to restrict codon recognition to purines (A/G), thereby preventing lethal misreading of near-cognate pyrimidine codons and maintaining translational reading frames.
For drug development and microbial physiology researchers, mnm⁵s²U represents a high-value target. Its biosynthetic pathway differs significantly between Gram-negative and Gram-positive bacteria, offering a landscape for species-specific antimicrobial targeting. Furthermore, its absence is linked to attenuated virulence in pathogens like Salmonella and Streptococcus, making its functional analysis a proxy for pathogenicity assessment.
This guide compares the biological efficacy of the mnm⁵s²U modification against hypomodified alternatives (mutant states) and provides a methodological comparison of the techniques used to analyze it.
Biosynthetic Diversity: Gram-Negative vs. Gram-Positive
The synthesis of mnm⁵s²U is a multi-enzyme process that diverges evolutionarily. Understanding this divergence is key for selecting the appropriate model organism and experimental design.
Biosynthesis Pathway Diagram
Figure 1: Divergent biosynthetic pathways of mnm⁵s²U. Gram-negative bacteria utilize the bifunctional enzyme MnmC, while Gram-positive bacteria rely on the MnmL/MnmM pair.
Functional Comparison: Wild-Type vs. Hypomodified Variants
In this comparison, the "Product" is the fully modified mnm⁵s²U tRNA , and the "Alternatives" are the hypomodified states found in specific gene deletion mutants.
Comparative Performance Matrix
| Feature | Wild-Type (mnm⁵s²U) | Alternative 1: | Alternative 2: | Impact Analysis |
| Decoding Fidelity | High. Restricts wobble to A/G. | Low. Promotes +2 frameshifting errors. | Medium. Loss of ribosomal A-site affinity. | The mnm⁵ group prevents frameshifting; the s² group stabilizes codon interaction. |
| Growth Rate | Optimal. | Reduced (Temp. sensitive in some strains). | Variable; often slow growth at low temps. | Hypomodification stalls ribosomes at Glu/Lys/Gln codons. |
| Virulence (S. Typhimurium) | High. Full invasion & motility. | Attenuated. >100-fold increase in LD50. | Attenuated. Reduced oxidative stress survival. | Modification is essential for expression of SPI-1/SPI-2 virulence factors. |
| Proteostasis | Balanced. | Aggregation of proteins due to errors. | Upregulation of chaperones (e.g., Lon). | Loss of modification triggers heat-shock-like responses. |
Key Experimental Evidence
-
Frameshifting: In E. coli, the absence of the mnm⁵ side chain (as seen in mnmE mutants) causes a "shifty" phenotype, specifically inducing +2 frameshifts at sequences like GTG-TAA [1].
-
Virulence Attenuation: In Salmonella enterica serovar Typhimurium, deletion of mnmE or gidA (MnmG) results in a "significant attenuation" of virulence. In vivo mouse models show that these mutants fail to cause systemic infection, making them potential candidates for live-attenuated vaccines [2].
Methodological Comparison Guide
Choosing the right method to detect mnm⁵s²U depends on whether you need quantitative precision (LC-MS) or functional status (APM Blot).
Method A: LC-MS/MS (The Gold Standard)
Best For: Exact quantification, discovery of novel modifications, and distinguishing between intermediates (e.g., cmnm⁵s²U vs. mnm⁵s²U).
-
Mechanism: Enzymatic digestion of tRNA into single nucleosides followed by separation via Liquid Chromatography and detection by Mass Spectrometry.
-
Target Mass: mnm⁵s²U has a monoisotopic mass of 303.0889 Da .[1]
-
Pros: Absolute specificity; detects both the sulfur and the side chain.
-
Cons: Requires expensive instrumentation; complex data analysis.
Method B: APM-Northern Blotting (The Screening Tool)
Best For: Rapidly screening multiple strains for thiolation (s²) status.
-
Mechanism: Polyacrylamide gel contains [(N-acryloylamino)phenyl]mercuric chloride (APM) .[2] The mercury specifically interacts with the thiocarbonyl group (s²), retarding the migration of thiolated tRNAs.
-
Pros: Inexpensive; no special equipment needed beyond a gel rig; visual readout.
-
Cons: Cannot distinguish between mnm⁵s²U, cmnm⁵s²U, and s²U (detects sulfur only); uses toxic mercury compounds.
Method Selection Workflow
Figure 2: Decision tree for selecting the appropriate analytical methodology.
Detailed Experimental Protocols
Protocol 1: APM-Northern Blot for Thiolation Detection
Validates the "s²" component of mnm⁵s²U.
-
Gel Preparation:
-
Prepare a standard 8M Urea / 8% Polyacrylamide gel.
-
Critical Step: Add APM ([(N-acryloylamino)phenyl]mercuric chloride) to the gel solution to a final concentration of 10–50 µg/mL before polymerization.
-
-
Electrophoresis:
-
Load 2–5 µg of total RNA or purified tRNA.
-
Run at 150V (constant voltage) for 2–4 hours. Note: Thiolated tRNAs will run significantly slower than non-thiolated counterparts.
-
-
Transfer & Hybridization:
-
Transfer RNA to a positively charged nylon membrane (semi-dry transfer, 20V for 45 mins).
-
Crosslink (UV 120 mJ/cm²).
-
Hybridize with a ³²P-labeled or biotinylated probe specific to tRNA-Lys(UUU) or tRNA-Glu(UUC) .
-
-
Analysis:
-
Result: You will see two bands if partial thiolation exists. The upper (retarded) band is the s²-modified tRNA; the lower band is the unmodified (or s²-deficient) species.
-
Protocol 2: LC-MS/MS Quantification
Validates the full mnm⁵s²U structure.
-
tRNA Isolation:
-
Isolate total tRNA using anion-exchange chromatography (e.g., NucleoBond RNA/DNA kit) or silica columns.
-
-
Enzymatic Digestion:
-
Dissolve 1–5 µg tRNA in buffer (20 mM NH₄OAc, pH 5.3).
-
Add Nuclease P1 (digest to nucleotides) and incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (BAP) (digest to nucleosides) and incubate at 37°C for 1 hour.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase:
-
Gradient: 0% B to 10% B over 20 mins (slow gradient for polarity separation).
-
Mass Spec Settings: Triple Quadrupole in MRM mode or Q-TOF.
-
Transition: Monitor 304.1 → 172.1 (Parent ion m/z 304 [M+H]⁺ to Base ion m/z 172).
-
-
Quantification:
-
Normalize the mnm⁵s²U peak area to a housekeeping nucleoside (e.g., Guanosine) to calculate the modification ratio.
-
References
-
Translational misreading: a tRNA modification counteracts a +2 ribosomal frameshift. Source: Genes & Development (2001). URL:[Link]
-
Virulence characteristics of Salmonella following deletion of genes encoding the tRNA modification enzymes GidA and MnmE. Source: Microbial Pathogenesis (2013). URL:[Link]
-
Alternate routes to mnm5s2U synthesis in Gram-positive bacteria. Source: Nucleic Acids Research (2023). URL:[Link]
-
APM Northern analyses of thiolation-status of tRNAs. Source: ResearchGate / Bio-protocol. URL:[Link][4]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS. Source: Journal of the American Society for Mass Spectrometry (2024). URL:[Link]
Sources
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. tRNA thiolation links translation to stress responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal and Handling Protocol: 5-Aminomethyl-2-thiouridine (mnm5s2U)
Executive Summary & Hazard Profile[1][2]
5-Aminomethyl-2-thiouridine (mnm5s2U) is a hyper-modified nucleoside found at the wobble position (U34) of specific tRNAs (e.g., tRNA-Lys, tRNA-Glu). While invaluable for studying translational fidelity and RNA thermodynamics, its disposal requires specific attention due to its thionucleoside (sulfur-containing) nature.
Unlike standard nucleotides, mnm5s2U contains a thiocarbonyl group (
Chemical Hazard Matrix
| Property | Characteristic | Operational Implication |
| Chemical Class | Thionucleoside / Organic Amine | Segregate from oxidizers and strong acids. |
| Stability | Labile under acidic conditions | CRITICAL: Contact with strong acids may release Hydrogen Sulfide ( |
| Reactivity | Nucleophilic Sulfur | Can react vigorously with hypochlorites (Bleach). |
| Toxicity | Potential Cytotoxin | Treat as a toxic chemical; assume mutagenic potential until verified. |
Core Directive: Waste Segregation Logic
The most common error in handling thionucleosides is treating them as generic "organic waste." You must segregate mnm5s2U based on the "Sulfur Rule" :
-
NO Acid Contact: Never dispose of mnm5s2U stocks in "Acid Waste" carboys. The liberation of
(rotten egg odor) is a sign of improper disposal and an immediate inhalation hazard [1]. -
Oxidizer Separation: Do not mix concentrated mnm5s2U with strong oxidizers (e.g., concentrated Bleach, Hydrogen Peroxide). While oxidation is used for decontamination, bulk mixing in a waste container can generate heat and toxic sulfonyl byproducts.
-
Bio-Waste vs. Chemical Waste:
-
High Concentration (>1 mM): Dispose as Chemical Waste .[1]
-
Low Concentration (Cell Culture media): Dispose as Biohazardous Waste (Autoclave preferred over chemical disinfection).
-
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Stock/Powder)
Context: Expired lyophilized powder or spill cleanup residues.
-
Containment: Place the vial or contaminated debris into a clear, sealable secondary bag (e.g., Ziploc).
-
Labeling: Affix a hazardous waste tag.
-
Disposal Stream: Place in the Solid Hazardous Waste bin (often white or yellow pail).
-
Note: Do NOT place in the "Sharps" container unless the vial is broken glass.
-
Scenario B: Liquid Waste (Aqueous Buffers/HPLC Waste)
Context: Leftover reaction mixtures, HPLC eluent containing mnm5s2U.
-
pH Check: Ensure the solution pH is > 7.0. If acidic, neutralize carefully with Sodium Bicarbonate (
) before consolidation. -
Solvent Segregation:
-
If in Water/PBS: Pour into Aqueous Chemical Waste carboy.
-
If in DMSO/Methanol: Pour into Non-Halogenated Organic Solvent carboy.
-
-
Documentation: Log the volume and concentration on the carboy tag.
Scenario C: Bio-Contaminated Waste (Cell Culture)
Context: Media supernatant or cell pellets treated with mnm5s2U.
-
Primary Deactivation (Preferred): Autoclave the waste at 121°C, 15 psi for 30 minutes. The heat denatures the biological agents. The chemical residue is then treated as non-hazardous aqueous waste only if concentration is negligible (< 10
). -
Alternative Deactivation (Bleach):
-
Warning: Only use if mnm5s2U concentration is trace.
-
Add fresh 10% Hypochlorite solution to the liquid waste (final concentration 1%).
-
Allow to sit for 20 minutes in a fume hood (to vent any minor sulfur-oxidation off-gassing).
-
Flush with copious water if permitted by local EHS, or solidify and dispose of as solid bio-waste.
-
Visualized Decision Logic
The following diagram illustrates the critical decision points for mnm5s2U disposal.
Figure 1: Decision matrix for mnm5s2U disposal. Note the prioritization of chemical waste streams for high concentrations to avoid oxidizer incompatibility.
Emergency Procedures: Spills
If a spill occurs, do not panic. The primary risk is contamination, not immediate life-threatening toxicity.
-
Evacuate & Ventilate: If a powder spill creates dust, clear the immediate area and allow biosafety cabinet/fume hood airflow to clear airborne particulates.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Neutralization (Liquid Spills):
-
Cover the spill with an absorbent pad.
-
Do NOT pour straight bleach on the spill.
-
Clean the area with a mild detergent solution first, then follow with a 70% Ethanol wipe.
-
-
Decontamination (Powder Spills):
-
Cover with a wet paper towel (dampened with water) to prevent dust generation.
-
Scoop up the material and place it in the Solid Hazardous Waste bag.
-
Regulatory Compliance & Grounding
While this compound is not typically listed on the EPA's P-list or U-list (RCRA), it must be managed as a Characteristic Waste due to its toxicity and reactivity potential [2].
-
US (OSHA/EPA): Handle in accordance with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).
-
EU (REACH/CLP): Dispose of as hazardous organic waste (EWC code 16 05 06* or similar).
References
-
National Institute for Occupational Safety and Health (NIOSH). Hydrogen Sulfide: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[4] United States Department of Labor. [Link]
-
PubChem. 2-Thiouridine Compound Summary. National Library of Medicine. (Used for analog chemical property verification). [Link]
Sources
Personal protective equipment for handling 5-Aminomethyl-2-thiouridine
Topic: (mnm5s2U) Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual-Threat of mnm5s2U
As a Senior Application Scientist, I often see researchers treat modified nucleosides like generic biochemicals. With 5-Aminomethyl-2-thiouridine (mnm5s2U) , this is a critical error. You are managing two distinct risks simultaneously:
-
Personal Safety: The aminomethyl group (
) confers basicity and potential corrosivity/irritation, while the thiocarbonyl group ( ) introduces sensitization risks. -
Experimental Integrity: The 2-thiouridine core is thermodynamically unstable in the presence of oxygen. Oxidative desulfuration converts mnm5s2U into mnm5U (uridine) or H2U (4-pyrimidinone), silently altering your wobble-pairing thermodynamics and ruining downstream translation assays [1].
This guide provides a self-validating protocol to handle mnm5s2U, ensuring both operator safety and molecular fidelity.
Risk Assessment & PPE Matrix
Hazard Profile:
-
GHS Classification (Conservative): Skin Corr.[1] 1B (due to aminomethyl basicity), Acute Tox. 4 (Oral), Skin Sens. 1 (Thio-moiety).
-
Chemical Incompatibility: Strong oxidizers (Peroxides, Bleach), Strong Acids, UV Light.
PPE Decision Tree
Select your protection level based on the physical state of the reagent.
Figure 1: PPE Selection Logic. Note that powder handling requires stricter respiratory and eye protection due to the corrosive nature of the aminomethyl moiety.
Operational Workflow: The "Inert Chain" Protocol
To maintain scientific integrity, you must treat mnm5s2U as an anaerobe. The sulfur atom at position 2 is prone to oxidative attack, which replaces the sulfur with oxygen (desulfuration).[2]
The Golden Rule: Never expose the powder to humid air for >2 minutes.
Step-by-Step Handling Protocol
| Step | Action | Technical Rationale (The "Why") |
| 1. Prep | Degas all buffers (Helium sparge or vacuum/sonication) before use. | Dissolved oxygen in water attacks the |
| 2. Environment | Equilibrate the vial to Room Temp (RT) inside a desiccator before opening. | Opening a cold vial ( |
| 3. Weighing | Use an antistatic gun on the spatula and vial. Weigh inside a hood. | Static charge disperses fine powders. Inhalation of thiolated amines can cause respiratory sensitization. |
| 4. Solubilization | Dissolve in degassed DMSO or TE Buffer (pH 7.5) . | Acidic pH accelerates depurination; Alkaline pH (>8.5) accelerates desulfuration. Neutral is stable. |
| 5. Validation | Self-Validating Step: Measure | Pure 2-thiouridines absorb at ~330nm. If the 330nm peak vanishes, your sample has oxidized to Uridine [3]. |
| 6. Storage | Aliquot immediately. Flash freeze in liquid | Repeated freeze-thaw cycles introduce oxygen bubbles, degrading the sample. |
Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact: The aminomethyl group can cause chemical burns.
-
Action: Rinse with water for 15 minutes.[1] Do not use vinegar (acid) to neutralize; the heat of reaction can worsen the burn.
-
-
Inhalation:
-
Action: Move to fresh air.[1] If wheezing occurs (sensitization), seek medical attention immediately.
-
Disposal (Environmental Safety)
Thiolated nucleosides cannot be poured down the drain. The sulfur content requires segregation.
-
Segregation: Collect in "Halogenated/Sulfur-Containing Organic Waste" containers.
-
Deactivation (Spills):
-
Do not use standard 10% Bleach (Hypochlorite) directly on large powder spills. Hypochlorite reacts violently with amines (forming chloramines) and oxidizes sulfur exothermically.
-
Protocol: Cover spill with absorbent pads. Wet pads with 1% SDS (detergent) to solubilize, then wipe with 70% Ethanol . Treat the waste pads as solid hazardous waste.
-
Scientific Mechanism: Why Protection Matters
The following diagram illustrates the degradation pathway you are preventing by using proper PPE and inert handling techniques.
Figure 2: Oxidative Desulfuration Pathway. Exposure to air converts the thiocarbonyl to a carbonyl, resulting in experimental artifacts.
References
-
MedChemExpress. (2024). 5-(Aminomethyl)-2-thiouridine Product Datasheet. Retrieved from
-
Kruszka, K., et al. (2021). Oxidative Damage to RNA is Altered by the Presence of Interacting Proteins or Modified Nucleosides.[3] Frontiers in Molecular Biosciences. Retrieved from
-
Sochacka, E., et al. (2011). 2-Thiouridine in the wobble position of tRNA: the key to specific codon recognition. Nucleic Acids Research. Retrieved from
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
